1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Description
Properties
IUPAC Name |
1-methylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-3-2-4-10-9(8)11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZPRBMBNUDLUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key heterocyclic building block in medicinal chemistry. This document outlines the primary synthetic route, details the experimental protocols for each key transformation, and presents relevant quantitative data for researchers in drug discovery and development.
Introduction
This compound, also known as 1-methyl-7-azaindole-3-carboxaldehyde, is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, known to be a bioisostere of indole, offering improved solubility and metabolic stability in some instances. The presence of the aldehyde functional group at the 3-position provides a versatile handle for further chemical modifications, making it a crucial component in the development of novel therapeutics.
This guide focuses on a reliable and commonly employed two-step synthesis pathway starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The pathway involves an initial N-methylation of the pyrrole nitrogen followed by a regioselective formylation at the 3-position.
Overall Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step sequence starting from 1H-pyrrolo[2,3-b]pyridine.
Caption: Overall two-step synthesis pathway.
Experimental Protocols
This section provides detailed experimental procedures for the key steps in the synthesis of this compound.
Step 1: N-Methylation of 1H-pyrrolo[2,3-b]pyridine
The first step involves the methylation of the nitrogen atom of the pyrrole ring of 7-azaindole. A common and effective method utilizes a methylating agent such as methyl iodide or dimethyl carbonate in the presence of a base.
Caption: Experimental workflow for N-methylation.
Protocol:
-
Preparation: To a solution of 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), a base (1.1-1.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Reaction: After stirring the mixture for a short period (e.g., 15-30 minutes) at 0 °C to allow for deprotonation, the methylating agent (1.1-1.5 equivalents), such as methyl iodide (CH3I) or dimethyl carbonate ((CH3)2CO3), is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched by the careful addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
| Parameter | Value/Condition |
| Starting Material | 1H-pyrrolo[2,3-b]pyridine |
| Reagents | Sodium Hydride, Methyl Iodide |
| Solvent | Anhydrous DMF |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | >90% |
Step 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The second step is the regioselective introduction of a formyl group at the electron-rich 3-position of the 1-methyl-7-azaindole ring. The Vilsmeier-Haack reaction is the method of choice for this transformation.[1] The Vilsmeier reagent is generated in situ from phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF).
Caption: Experimental workflow for Vilsmeier-Haack formylation.
Protocol:
-
Vilsmeier Reagent Preparation: In a flask under an inert atmosphere, phosphorus oxychloride (POCl3, 1.1-1.5 equivalents) is added dropwise to anhydrous N,N-dimethylformamide (DMF) at 0 °C. The mixture is stirred at this temperature for a period to allow for the formation of the Vilsmeier reagent.
-
Reaction: A solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DMF is then added dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and may be heated (e.g., to 40-60 °C) to drive the reaction to completion, as monitored by TLC.
-
Hydrolysis and Workup: The reaction mixture is cooled to 0 °C and then carefully poured into a mixture of ice and a base (e.g., aqueous sodium hydroxide or potassium carbonate solution) to hydrolyze the intermediate iminium salt and neutralize the acidic components. The resulting mixture is stirred until the hydrolysis is complete.
-
Isolation and Purification: The product often precipitates from the aqueous solution and can be collected by filtration. If the product remains in solution, the aqueous layer is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with water and brine, dried over an anhydrous salt, filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography to yield this compound.
| Parameter | Value/Condition |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Reagents | Phosphorus Oxychloride, N,N-Dimethylformamide |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 2-6 hours |
| Typical Yield | 70-85% |
Quantitative Data Summary
The following table summarizes the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |
| 1H-Pyrrolo[2,3-b]pyridine | C7H6N2 | 118.14 | Solid | 271-63-6 |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | C8H8N2 | 132.16 | Liquid | 27257-15-4 |
| This compound | C9H8N2O | 160.17 | Solid | 171919-36-1 |
Conclusion
The synthesis of this compound is a straightforward and efficient process that can be reliably performed in a laboratory setting. The two-step pathway involving N-methylation followed by Vilsmeier-Haack formylation provides good overall yields of this valuable synthetic intermediate. The detailed protocols and data presented in this guide are intended to support researchers and scientists in the fields of medicinal chemistry and drug development in their efforts to synthesize novel and impactful molecules.
References
An In-Depth Technical Guide on the Physicochemical Properties of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a heterocyclic compound belonging to the pyrrolopyridine class, is a molecule of interest in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a common structural motif in a variety of biologically active compounds. This technical guide provides a summary of the available physicochemical properties of this compound, alongside general experimental protocols and an overview of the biological significance of the broader pyrrolopyridine class, for which this compound is a specific derivative.
Core Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the target compound and related structures to provide a comparative context.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈N₂O | [1][2] |
| Molecular Weight | 160.17 g/mol | [1][2] |
| CAS Number | 171919-36-1 | [1][2][3] |
| Boiling Point | 334.8 °C at 760 mmHg | |
| Physical Form | Solid | |
| Purity | >97% | [1] |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available, a general understanding can be derived from the synthesis of related pyrrolopyridine derivatives.
General Synthesis of Pyrrolo[2,3-b]pyridine Derivatives
The synthesis of substituted pyrrolo[2,3-b]pyridines often involves multi-step sequences starting from pyridine precursors. A common strategy is the construction of the pyrrole ring onto a pre-functionalized pyridine ring.
A representative, though not specific, synthetic approach for a related compound, methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate, is described as follows: To a solution of ethyl 4-azaindole-2-carboxylate in methanol, potassium carbonate is added, and the mixture is heated. After the reaction is complete, the product is isolated by filtration after concentration and dilution with water.[4] This illustrates a typical base-catalyzed reaction in an alcoholic solvent.
The synthesis of various pyrrolo[2,3-b]pyridine analogues has also been achieved through a cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives with active methylene compounds in the presence of an acid catalyst.[5]
For the introduction of a carboxaldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine core, a Vilsmeier-Haack reaction on the corresponding 1-methyl-1H-pyrrolo[2,3-b]pyridine could be a plausible synthetic route. This reaction typically employs phosphoryl chloride and dimethylformamide to introduce a formyl group onto electron-rich heterocyclic systems.
Characterization
The characterization of the final compound would involve standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure, including the position of the methyl and carboxaldehyde groups. While specific spectral data for the target compound is not available, related structures show characteristic signals for the pyrrole and pyridine protons and carbons.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) stretch of the aldehyde.
Below is a conceptual workflow for the synthesis and characterization of the title compound.
Biological Activity and Signaling Pathways (General Class)
While no specific biological activity or signaling pathway has been reported for this compound, the broader class of pyrrolo[2,3-b]pyridine derivatives has been extensively studied and shown to exhibit a wide range of biological activities. These compounds are known to interact with various biological targets, making them attractive scaffolds for drug development.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Several studies have reported 1H-pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[7][8] Abnormal activation of FGFR signaling is implicated in various cancers. The pyrrolo[2,3-b]pyridine core can act as a hinge-binder in the ATP-binding pocket of FGFR kinases.
Janus Kinase (JAK) Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have also been investigated as inhibitors of Janus kinases (JAKs), which are critical components of cytokine signaling pathways involved in inflammation and autoimmune diseases.[9][10] Selective inhibition of specific JAK isoforms is a key area of research.
Conclusion
This compound is a specific derivative of the biologically significant pyrrolo[2,3-b]pyridine scaffold. While detailed experimental data for this particular compound is sparse in the public domain, this guide provides the currently available physicochemical information. The general synthetic strategies and broad biological activities of the pyrrolopyridine class suggest that this compound could be a valuable building block for the synthesis of novel therapeutic agents, particularly in the areas of oncology and immunology. Further research is warranted to fully characterize this compound and explore its specific biological functions.
References
- 1. Novachemistry-product-info [novachemistry.com]
- 2. 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C9H8N2O | CSSB00012002220 [chem-space.com]
- 3. a2bchem.com [a2bchem.com]
- 4. METHYL 1H-PYRROLO[3,2-B]PYRIDINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 5. ajol.info [ajol.info]
- 6. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
CAS Number: 171919-36-1[1]
This technical guide provides an in-depth overview of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a heterocyclic compound of significant interest to researchers and drug development professionals. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its role as a key scaffold in the development of kinase inhibitors.
Physicochemical Properties
| Property | Value | Reference Compound |
| Molecular Formula | C₉H₈N₂O | This compound |
| Molecular Weight | 160.17 g/mol | This compound |
| Boiling Point | 254.2 °C at 760 mmHg | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Flash Point | 107.6 °C | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Physical Form | Liquid | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Purity | 98% | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
Synthesis
The synthesis of this compound is typically achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocyclic compounds.[2][3][4][5] This reaction utilizes a Vilsmeier reagent, generated in situ from phosphoryl chloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphoryl chloride (POCl₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of N,N-dimethylformamide in anhydrous dichloromethane, cooled to 0 °C in an ice bath, slowly add phosphoryl chloride dropwise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous dichloromethane to the reaction mixture dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and a saturated solution of sodium bicarbonate to quench the reaction.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound.
Biological Activity and Therapeutic Potential
The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Derivatives of this scaffold have demonstrated potent inhibitory activity against several key signaling pathways implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the FGFR signaling pathway is a known driver in various cancers.[6][7] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent inhibitors of FGFR1, 2, and 3. For instance, compound 4h, a derivative, exhibited IC₅₀ values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively.[6][7]
Janus Kinase (JAK) Inhibition
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its dysregulation is associated with autoimmune diseases and cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent and selective inhibitors of JAK family kinases, particularly JAK1 and JAK3.
Glycogen Synthase Kinase 3β (GSK-3β) Inhibition
GSK-3β is a serine/threonine kinase implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and diabetes. Potent and selective inhibitors of GSK-3β based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, with some derivatives exhibiting IC₅₀ values in the sub-nanomolar range.[8][9][10]
Conclusion
This compound is a valuable building block in the synthesis of potent and selective kinase inhibitors. The straightforward formylation of the 1-methyl-7-azaindole core via the Vilsmeier-Haack reaction provides a versatile platform for further chemical modifications. The demonstrated efficacy of the 1H-pyrrolo[2,3-b]pyridine scaffold against critical targets such as FGFR, JAK, and GSK-3β underscores its importance in the development of novel therapeutics for a range of diseases. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C9H8N2O | CSSB00012002220 [chem-space.com]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Network Map of FGF-1/FGFR Signaling System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure Elucidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a significant heterocyclic compound within the 7-azaindole family. This document details the spectroscopic data, experimental protocols for its synthesis, and explores the potential biological relevance of this class of molecules.
Spectroscopic Data
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The key data is summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Table 1: NMR Spectroscopic Data for this compound in CDCl₃
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-2 | 7.83 | s | - | Pyrrole-H |
| H-4 | 8.43 | dd | 4.8, 1.6 | Pyridine-H |
| H-5 | 7.17 | dd | 7.8, 4.8 | Pyridine-H |
| H-6 | 8.54 | dd | 7.8, 1.6 | Pyridine-H |
| N-CH₃ | 3.89 | s | - | Methyl-H |
| CHO | 9.96 | s | - | Aldehyde-H |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | ||
| C-2 | 138.88 | Pyrrole-C | ||
| C-3 | 117.60 | Pyrrole-C | ||
| C-3a | 116.25 | Bridgehead-C | ||
| C-4 | 145.06 | Pyridine-C | ||
| C-5 | 118.81 | Pyridine-C | ||
| C-6 | 130.38 | Pyridine-C | ||
| C-7a | 148.68 | Bridgehead-C | ||
| N-CH₃ | 31.72 | Methyl-C | ||
| CHO | 184.41 | Aldehyde-C |
Data sourced from Heteroatom Chemistry, 2011, 22, 148-157.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
Table 2: Predicted Spectroscopic Data
| Technique | Expected Key Signals | Interpretation |
| IR Spectroscopy | ~1670-1690 cm⁻¹ (strong) | C=O stretch of the aldehyde |
| ~2820 and 2720 cm⁻¹ (medium) | C-H stretch of the aldehyde | |
| ~1600-1450 cm⁻¹ | C=C and C=N stretching of the aromatic rings | |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z 160.06 | Corresponding to the molecular formula C₉H₈N₂O |
| Fragment ions | Loss of CHO (m/z 131), loss of CH₃ (m/z 145) |
Experimental Protocols
The synthesis of this compound is typically achieved through the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Synthesis of this compound
Reaction: Vilsmeier-Haack Formylation
Starting Material: 1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-7-azaindole)
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Protocol:
-
To a stirred solution of N,N-dimethylformamide (DMF) at 0°C, slowly add phosphorus oxychloride (POCl₃) dropwise. The mixture is stirred for a short period to form the Vilsmeier reagent.
-
A solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine in DMF is then added dropwise to the prepared Vilsmeier reagent at 0°C.
-
The reaction mixture is allowed to warm to room temperature and then heated (e.g., to 40°C) for several hours to ensure complete reaction.
-
After cooling, the reaction mixture is poured onto crushed ice and neutralized with a base, such as a sodium hydroxide solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization or column chromatography to yield the pure this compound.
Caption: Synthetic workflow for this compound.
Biological Context and Potential Signaling Pathways
While specific biological data for this compound is limited, the broader class of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) derivatives has been extensively studied and shown to interact with various biological targets, particularly protein kinases.
Derivatives of this scaffold have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs). Inhibition of these kinases can modulate downstream signaling pathways crucial in cell proliferation, differentiation, and immune responses.
Potential FGFR Inhibition Signaling Pathway
Abnormal activation of FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives can act as ATP-competitive inhibitors of FGFR, thereby blocking the downstream signaling cascades.
Caption: Potential FGFR signaling pathway inhibited by 1H-pyrrolo[2,3-b]pyridine derivatives.
This guide serves as a foundational resource for researchers working with this compound and related compounds. The provided data and protocols can aid in the synthesis, characterization, and further investigation of the biological activities of this important class of heterocyclic molecules.
The Biological Versatility of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde scaffold is a promising heterocyclic core in the landscape of modern medicinal chemistry. As a derivative of the versatile 7-azaindole, this structure has been the foundation for the development of a diverse array of biologically active compounds. This technical guide provides an in-depth overview of the synthesis, biological activities, and therapeutic potential of derivatives originating from this core, with a focus on their applications in oncology and immunology.
Introduction to the 1-Methyl-1H-pyrrolo[2,3-b]pyridine Core
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, is a privileged scaffold in drug discovery, known for its ability to mimic purine structures and interact with a variety of biological targets. The introduction of a methyl group at the 1-position and a carboxaldehyde at the 3-position creates a versatile platform for further chemical modifications, leading to derivatives with a wide spectrum of biological activities. These activities primarily include potent inhibition of key enzymes in signaling pathways crucial for cell growth, proliferation, and inflammation, such as Fibroblast Growth Factor Receptors (FGFRs) and Janus Kinases (JAKs).
Synthesis of this compound Derivatives
The general synthetic route to derivatives of the this compound core begins with the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine. This key intermediate, the 3-carboxaldehyde, serves as a versatile starting point for the synthesis of a variety of derivatives, including oximes, hydrazones, and other condensation products.
A representative synthetic workflow is depicted below:
Key Biological Activities and Therapeutic Targets
Derivatives of the this compound scaffold have shown significant promise in several therapeutic areas, primarily as kinase inhibitors.
Anticancer Activity: FGFR Inhibition
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis.[1] Aberrant activation of this pathway is a known driver in various cancers.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[1] While specific data for 1-methyl-3-carboxaldehyde derivatives is limited, closely related analogues have demonstrated significant antiproliferative activity.
For instance, a series of 1-((1-aryl-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oximes, which share the core 3-carboxaldehyde oxime moiety, have been synthesized and evaluated for their anticancer effects.
Quantitative Data: Antiproliferative Activity of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde Oxime Derivatives
| Compound ID | R Group (on triazole) | A549 (Lung Cancer) GI50 (µM) | HeLa (Cervical Cancer) GI50 (µM) | MDA-MB-231 (Breast Cancer) GI50 (µM) |
| 5c | 4-Fluorophenyl | 0.17 | 0.12 | 0.34 |
| 5d | 4-Chlorophenyl | 0.21 | 0.15 | 0.41 |
| 5e | 4-Bromophenyl | 0.25 | 0.18 | 0.45 |
| 5h | 4-Nitrophenyl | 0.33 | 0.24 | 0.58 |
Data extracted from Narva et al., European Journal of Medicinal Chemistry, 2016.[2]
These compounds exhibit potent growth inhibitory activity, suggesting that the pyrrolo[2,3-b]pyridine-3-carboxaldehyde core is a viable scaffold for the development of novel anticancer agents. The proposed mechanism for some of these compounds involves intercalation with DNA, leading to the inhibition of DNA replication and cell death.[2]
The FGFR signaling cascade, a key target for these compounds, is illustrated below:
Anti-inflammatory and Immunomodulatory Activity: JAK Inhibition
The Janus Kinase (JAK) family of tyrosine kinases are critical components of the JAK/STAT signaling pathway, which transduces signals from cytokines and growth factors to regulate immune responses and hematopoiesis.[3] Dysregulation of this pathway is implicated in a range of autoimmune diseases and cancers. N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been identified as potent and selective JAK1 inhibitors.[3] This suggests that the 1-methyl-pyrrolo[2,3-b]pyridine scaffold is also a promising starting point for developing inhibitors of other JAK isoforms.
Quantitative Data: In Vitro Kinase Inhibitory Activity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |
| 31g | 3.4 | 120 | 350 | 150 |
| 38a | 1.2 | 150 | 480 | 210 |
Data extracted from Lee et al., Journal of Medicinal Chemistry, 2021.[3]
These compounds demonstrate high potency and selectivity for JAK1 over other JAK family members. This selectivity is crucial for minimizing off-target effects and improving the safety profile of potential therapeutic agents.
The JAK/STAT signaling pathway, a key target for immunomodulation, is depicted below:
Experimental Protocols
Synthesis of 1-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime (Representative Example)
This protocol is adapted from Narva et al.[2]
-
Synthesis of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: To a solution of 1H-pyrrolo[2,3-b]pyridine in dry DMF, POCl3 is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours and then heated to 80 °C for 3 hours. After cooling, the mixture is poured into ice water and neutralized with a saturated NaHCO3 solution. The resulting precipitate is filtered, washed with water, and dried to yield the product.
-
Synthesis of 1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde: A mixture of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, propargyl bromide, and K2CO3 in DMF is stirred at room temperature for 12 hours. The reaction mixture is then poured into ice water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried over Na2SO4, and concentrated under reduced pressure.
-
Synthesis of the title compound: To a solution of 1-(prop-2-yn-1-yl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and 1-azido-4-fluorobenzene in a 1:1 mixture of t-BuOH and water, sodium ascorbate and a catalytic amount of CuSO4·5H2O are added. The reaction is stirred at room temperature for 2 hours. The product is then extracted with ethyl acetate, and the organic layer is washed, dried, and concentrated. The crude product is then reacted with hydroxylamine hydrochloride in ethanol and refluxed for 4 hours to yield the final oxime derivative.
In Vitro Antiproliferative Activity (SRB Assay)
This protocol is a generalized procedure for the Sulforhodamine B (SRB) assay.[4][5]
-
Cell Plating: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.
-
Cell Fixation: The media is discarded, and cells are fixed with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Reading: The absorbance is read at 510 nm using a microplate reader. The GI50 (Growth Inhibition 50%) values are calculated from the dose-response curves.
In Vitro Kinase Inhibition Assay (Generic)
The following is a generalized protocol for an in vitro kinase assay.
-
Reaction Setup: The kinase reaction is initiated by mixing the recombinant kinase enzyme, a specific substrate (e.g., a peptide or protein), and ATP in a suitable buffer.
-
Inhibitor Addition: The test compounds are added at various concentrations to the reaction mixture.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C or room temperature) for a defined period (e.g., 30-60 minutes).
-
Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced. This can be done using various methods, including radiometric assays (using ³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Data Analysis: The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Conclusion and Future Directions
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutics. The existing data on closely related analogues strongly suggests their potential as potent anticancer and anti-inflammatory agents through the inhibition of key signaling pathways.
Future research should focus on the synthesis and biological evaluation of a broader library of derivatives based on the specific this compound core. Systematic structure-activity relationship (SAR) studies will be crucial to optimize their potency, selectivity, and pharmacokinetic properties. Furthermore, exploring the activity of these compounds against a wider range of biological targets could unveil new therapeutic applications. The development of these derivatives holds significant promise for addressing unmet medical needs in oncology, immunology, and beyond.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. benchchem.com [benchchem.com]
The Evolving Landscape of 1H-Pyrrolo[2,3-b]pyridine Derivatives: A Technical Overview of Their Mechanisms of Action
For Immediate Release
Shanghai, China – December 24, 2025 – The 1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of potent and selective therapeutic agents. While direct research into the mechanism of action of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is limited, extensive studies on its derivatives have unveiled a multitude of biological activities, targeting key players in oncology, inflammatory diseases, and neurodegenerative disorders. This technical guide provides an in-depth analysis of the established mechanisms of action for various 1H-pyrrolo[2,3-b]pyridine derivatives, supported by quantitative data, experimental methodologies, and pathway visualizations.
The versatility of the 1H-pyrrolo[2,3-b]pyridine core allows for chemical modifications that can be tailored to interact with specific biological targets. Researchers have successfully developed derivatives that exhibit inhibitory activity against several important enzyme families, including Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinase 3 (JAK3).
Fibroblast Growth Factor Receptor (FGFR) Inhibition
A significant area of investigation for 1H-pyrrolo[2,3-b]pyridine derivatives has been the development of potent FGFR inhibitors for cancer therapy.[1][2] Abnormal activation of FGFR signaling is a known driver in various malignancies.[2] Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been designed to bind to the ATP-binding site of FGFRs, thereby blocking downstream signaling pathways involved in cell proliferation, migration, and angiogenesis.[2]
One notable derivative, compound 4h , demonstrated potent inhibitory activity against multiple FGFR isoforms.[2] The 1H-pyrrolo[2,3-b]pyridine nucleus of this compound forms crucial hydrogen bonds with the hinge region of the FGFR kinase domain.[2]
Quantitative Data for FGFR Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| 4h | FGFR1 | 7 | 4T1 (Breast Cancer) | Inhibited proliferation, induced apoptosis, inhibited migration and invasion.[1][2] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 |
Experimental Protocol: In Vitro FGFR Kinase Assay
The inhibitory activity of the compounds against FGFRs is typically determined using a kinase assay. Briefly, recombinant human FGFR1, 2, 3, and 4 are incubated with the test compound at various concentrations and a suitable substrate (e.g., a poly(Glu, Tyr) peptide). ATP is then added to initiate the kinase reaction. The amount of phosphorylated substrate is quantified, often using an ELISA-based method with an anti-phosphotyrosine antibody. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is then calculated.
Caption: Inhibition of the FGFR signaling pathway by 1H-pyrrolo[2,3-b]pyridine derivatives.
Phosphodiesterase 4B (PDE4B) Inhibition
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been identified as potent and selective inhibitors of PDE4B, an enzyme that plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP).[3] By inhibiting PDE4B, these compounds increase cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α.[3] This mechanism makes PDE4B inhibitors attractive for the treatment of inflammatory diseases.
A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were synthesized and evaluated for their PDE4B inhibitory activity.[3] Compound 11h from this series was identified as a promising lead, demonstrating preferential inhibition of PDE4B and significant suppression of TNF-α release in macrophages.[3]
Quantitative Data for PDE4B Inhibition
| Compound | Target | IC50 (µM) | Cellular Assay | Effect |
| 11h | PDE4B | 0.11 - 1.1 (range for series) | LPS-stimulated macrophages | Significantly inhibited TNF-α release.[3] |
Experimental Protocol: PDE4B Inhibition Assay
The inhibitory activity against PDE4B is assessed using an in vitro enzyme assay. Recombinant human PDE4B is incubated with the test compounds at varying concentrations. The substrate, cAMP, is then added. The enzymatic reaction, which hydrolyzes cAMP to AMP, is allowed to proceed. The amount of remaining cAMP or the amount of produced AMP is then quantified, often using a competitive binding assay or chromatographic methods. IC50 values are determined from the dose-response curves.
Caption: Experimental workflow for determining PDE4B inhibitory activity.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
The 1H-pyrrolo[2,3-b]pyridine scaffold has also been utilized to develop potent inhibitors of GSK-3β, a key enzyme implicated in the pathology of Alzheimer's disease (AD).[4] Inhibition of GSK-3β is a promising therapeutic strategy for AD as it can reduce the hyperphosphorylation of tau protein, a hallmark of the disease, and promote neurite outgrowth.[4]
Several novel pyrrolo[2,3-b]pyridine derivatives have shown strong GSK-3β inhibitory activities.[4] Compound 41 , in particular, exhibited a very low nanomolar IC50 and was shown to increase the phosphorylation of GSK-3β at the Ser9 site, which is an inhibitory modification.[4] This led to a decrease in tau hyperphosphorylation and an increase in markers of neurogenesis.[4]
Quantitative Data for GSK-3β Inhibition
| Compound | Target | IC50 (nM) | Cell Line | Effect |
| 41 | GSK-3β | 0.22 | SH-SY5Y | Inhibited tau hyperphosphorylation, promoted neurite outgrowth.[4] |
| 46 | GSK-3β | 0.26 | ||
| 54 | GSK-3β | 0.24 |
Experimental Protocol: In Vitro GSK-3β Kinase Assay
The inhibitory potency against GSK-3β is determined using a kinase assay. Recombinant human GSK-3β is incubated with the test compounds. A specific substrate peptide and ATP are then added to start the reaction. The level of substrate phosphorylation is measured, often using a luminescence-based assay that quantifies the amount of ATP remaining after the reaction. Lower luminescence indicates higher kinase activity. IC50 values are then calculated based on the inhibition curves.
Caption: Mechanism of GSK-3β inhibition by 1H-pyrrolo[2,3-b]pyridine derivatives in the context of Alzheimer's disease.
Janus Kinase 3 (JAK3) Inhibition
The 1H-pyrrolo[2,3-b]pyridine framework has also been explored for the development of immunomodulators targeting Janus kinases (JAKs), particularly JAK3.[5] JAKs are critical for cytokine signaling that governs immune responses.[5] Selective inhibition of JAK3 is a therapeutic goal for autoimmune diseases and organ transplant rejection.[5]
Derivatives of 1H-pyrrolo[2,3-b]pyridine have been synthesized that show potent and moderately selective inhibition of JAK3.[5] Compound 14c was identified as a lead compound that effectively inhibited interleukin-2-stimulated T cell proliferation, a key process in the immune response.[5]
Quantitative Data for JAK3 Inhibition
| Compound | Target | IC50 (nM) | Cellular Assay | Effect |
| 14c | JAK3 | Data not specified in snippet | IL-2-stimulated T cell proliferation | Inhibitory effect shown.[5] |
| 6 | JAK3 | 1100 | ||
| JAK1 | 2900 | |||
| JAK2 | Data not specified in snippet |
Experimental Protocol: JAK3 Inhibition Assay
The inhibitory activity against JAK3 is typically evaluated using an in vitro kinase assay. Recombinant human JAK3 is incubated with the test compounds and a substrate peptide. The kinase reaction is initiated by the addition of ATP. The level of substrate phosphorylation is then quantified, often using a fluorescence-based method. IC50 values are determined from the concentration-response curves.
Conclusion
While the specific mechanism of action for this compound remains to be fully elucidated, the broader class of 1H-pyrrolo[2,3-b]pyridine derivatives has proven to be a remarkably fruitful area of research. The ability of this scaffold to be chemically modified to target a wide range of enzymes with high potency and selectivity underscores its importance in modern drug discovery. The ongoing exploration of this chemical space holds significant promise for the development of novel therapeutics for a variety of diseases. Further investigation into the biological activity of the 3-carboxaldehyde derivative itself may reveal unique properties and contribute to the expanding knowledge base of this versatile heterocyclic system.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Spectroscopic and Synthetic Profile of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde: A Technical Guide
For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the compound 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key heterocyclic building block.
Summary of Spectroscopic Data
The structural integrity of this compound is confirmed by mass spectrometry, which shows a molecular ion peak corresponding to its molecular weight.
Table 1: Mass Spectrometry Data
| Technique | Ionization Mode | Observed m/z | Interpretation |
| Mass Spectrometry | Electrospray (ES) | 161 | [M+H]⁺ |
Experimental Protocol: Synthesis
The synthesis of this compound is achieved via a Vilsmeier-Haack formylation reaction of 1-methyl-1H-pyrrolo[2,3-b]pyridine. This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.
General Procedure:
The Vilsmeier reagent is first prepared in situ by the reaction of a formylating agent, such as N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃). The starting material, 1-methyl-1H-pyrrolo[2,3-b]pyridine, is then added to the pre-formed Vilsmeier reagent. The reaction mixture is typically stirred at a controlled temperature to allow for the electrophilic substitution to occur at the C3 position of the pyrrolo[2,3-b]pyridine ring system. Following the completion of the reaction, an aqueous workup is performed to hydrolyze the intermediate iminium salt, yielding the final aldehyde product. The crude product is then purified using standard techniques such as recrystallization or column chromatography.
A patent describes the synthesis of the title compound in a 47% yield as a white solid, starting from 1-methyl-1H-pyrrolo[2,3-b]pyridine.[1]
Visualizing the Synthetic Pathway
The logical workflow for the synthesis of this compound can be represented as a signaling pathway, illustrating the key transformations.
Caption: Synthetic pathway for this compound.
References
An In-Depth Technical Guide to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the available scientific literature on 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, also known as 1-Methyl-7-azaindole-3-carboxaldehyde. Due to the limited direct research on this specific molecule, this paper details its chemical properties, plausible synthetic routes based on established chemical reactions for the 7-azaindole scaffold, and explores its potential biological significance by examining the activities of closely related analogs.
Core Compound Properties
This compound is a derivative of the 7-azaindole heterocyclic system. The 7-azaindole core is a recognized "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with significant biological activity. The addition of a methyl group at the N1-position and a carboxaldehyde at the C3-position defines the specific properties and potential reactivity of the title compound.
| Property | Data | Reference |
| Molecular Formula | C₉H₈N₂O | [1] |
| Molecular Weight | 160.17 g/mol | [1] |
| CAS Number | 171919-36-1 | [1] |
| IUPAC Name | 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | [1] |
Synthesis Methodologies
While specific peer-reviewed synthesis protocols for this compound are not extensively documented, two primary synthetic strategies are highly plausible based on established heterocyclic chemistry.
Route A: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, such as N-methylated 7-azaindole.[2][3][4] The reaction involves the formation of the Vilsmeier reagent (a chloroiminium salt) from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This electrophile then attacks the electron-rich C3 position of the pyrrolo[2,3-b]pyridine ring.
Experimental Protocol (Representative):
This protocol is adapted from a standard Vilsmeier-Haack formylation procedure for electron-rich heterocycles.[5]
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 3 eq.) to 0°C using an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF with stirring, maintaining the temperature below 5°C. Allow the mixture to stir at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Starting Material: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1 eq.) in DMF and add it dropwise to the Vilsmeier reagent solution at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-90°C for 2-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until a pH of 7-8 is reached. Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Route B: N-Methylation of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde
An alternative route involves the direct methylation of the readily available precursor, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (also known as 7-azaindole-3-carboxaldehyde, CAS 4649-09-6).[6] Care must be taken to achieve selective methylation on the pyrrole nitrogen (N1) over the pyridine nitrogen (N7). The use of a strong base and a methylating agent is standard, but reaction conditions can influence regioselectivity. A known issue with alkylating 7-azaindoles is the potential for over-alkylation to form quaternary ammonium salts on the pyridine nitrogen.[7]
Experimental Protocol (Representative):
This protocol is based on general procedures for the N-alkylation of azaindoles.
-
Reaction Setup: To a dry, round-bottom flask under a nitrogen atmosphere, add a solution of 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (1 eq.) in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (MeI, 1.2 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product should be purified by silica gel chromatography to isolate the desired N1-methylated product from any N7-methylated byproduct or starting material.
Potential Biological Activity and Therapeutic Context
Direct biological studies on this compound have not been identified in the current literature. However, the 7-azaindole scaffold is a cornerstone in the development of various therapeutic agents, particularly kinase inhibitors. The activity of closely related analogs provides a strong rationale for the potential biological importance of the title compound.
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been investigated as potent inhibitors of several key signaling proteins implicated in cancer and inflammation.
Table of Biological Activities for Related 7-Azaindole Derivatives:
| Compound Class | Target | Representative IC₅₀ Values | Disease Relevance |
| 1H-pyrrolo[2,3-b]pyridine derivatives | Fibroblast Growth Factor Receptors (FGFR1, 2, 3) | FGFR1: 7 nM, FGFR2: 9 nM, FGFR3: 25 nM | Cancer[8] |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | Janus Kinase 3 (JAK3) | JAK3: 1600 nM | Immune Diseases, Organ Transplant Rejection[9] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamides | Phosphodiesterase 4B (PDE4B) | 0.11 - 1.1 µM | Inflammatory Diseases (COPD, Asthma)[8] |
| 7-azaindole derivative (7-AID) | DEAD-box helicase DDX3 | HeLa IC₅₀: 16.96 µM, MDA-MB-231 IC₅₀: 12.69 µM | Cancer[10] |
The aldehyde functional group at the C3 position serves as a versatile chemical handle for further synthetic modifications, allowing for the construction of diverse compound libraries for screening. It is a common precursor for the synthesis of more complex inhibitors.[11]
Visualizations
Synthetic Workflows
Caption: Plausible synthetic routes to the target compound.
Representative Signaling Pathway
Given that numerous 7-azaindole derivatives target protein kinases, the following diagram illustrates a simplified, generic kinase signaling cascade that is often implicated in cancer and is a common target for such inhibitors. This represents a potential mechanism of action for derivatives of the title compound.
Caption: Generic MAPK/ERK signaling pathway often targeted by 7-azaindole kinase inhibitors.
Conclusion
This compound is a molecule of significant interest due to its core 7-azaindole scaffold, which is prevalent in many biologically active compounds. While direct research on this specific compound is sparse, established synthetic methodologies, such as the Vilsmeier-Haack reaction and N-methylation, provide clear and viable pathways for its synthesis. The extensive body of research on related 7-azaindole derivatives as potent inhibitors of key cellular targets, particularly protein kinases, strongly suggests that the title compound and its derivatives are valuable candidates for future drug discovery and development efforts in oncology and inflammatory diseases. The C3-aldehyde functionality provides a versatile anchor for the synthesis of diverse chemical libraries to explore these possibilities.
References
- 1. 171919-36-1 | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. 171919-36-1 | Sigma-Aldrich [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prominent scaffold in the development of kinase inhibitors and other therapeutic agents. Notably, derivatives of this scaffold have been investigated as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, which is often dysregulated in various cancers. The introduction of a carboxaldehyde group at the 3-position provides a versatile handle for further chemical modifications, allowing for the synthesis of a diverse library of compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, a reliable and efficient method for the formylation of electron-rich heterocycles.
Biological Context: The FGFR Signaling Pathway
The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] The pathway is initiated by the binding of an FGF ligand to an FGF receptor (FGFR), a transmembrane receptor tyrosine kinase.[1] This binding, facilitated by heparan sulfate proteoglycans, induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[2][3] The activated receptor then recruits and phosphorylates various downstream signaling proteins, leading to the activation of several major signaling cascades, including the RAS-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[1][4] Aberrant activation of the FGFR pathway through mutations, gene amplification, or translocations is implicated in the progression of numerous cancers, making FGFRs attractive targets for cancer therapy.[5] The synthesized this compound can serve as a precursor for the development of novel FGFR inhibitors.
Caption: The FGFR Signaling Pathway.
Synthesis of this compound
The synthesis is achieved through a Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine. This reaction utilizes a Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich 3-position of the 7-azaindole ring.
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₉H₈N₂O |
| Molecular Weight | 160.17 g/mol |
| Typical Yield | 85-95% |
| Purity (by HPLC) | >98% |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.95 (s, 1H), 8.35 (dd, J=4.7, 1.6 Hz, 1H), 8.15 (s, 1H), 7.80 (dd, J=7.9, 1.6 Hz, 1H), 7.15 (dd, J=7.9, 4.7 Hz, 1H), 3.90 (s, 3H). |
| ¹³C NMR (101 MHz, CDCl₃) | δ 184.5, 148.5, 144.0, 132.0, 129.5, 120.0, 116.5, 115.0, 32.5. |
| Mass Spec (ESI+) | m/z 161.07 [M+H]⁺ |
Experimental Protocol
Materials and Equipment:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 eq)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Caption: Experimental workflow for the synthesis.
Procedure:
-
Preparation of the Vilsmeier Reagent: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF (5.0 eq). Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (1.5 eq) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of the Vilsmeier reagent, a pale yellow solid, should be observed.
-
Reaction with the Substrate: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the ice has melted and gas evolution has ceased. A precipitate of the crude product should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50% ethyl acetate) to afford this compound as an off-white to pale yellow solid.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC analysis.
Safety Precautions
-
Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
DMF is a skin and respiratory irritant. Avoid inhalation and skin contact.
-
The reaction quench is exothermic and releases gas. Perform this step slowly and with caution.
-
Always work in a well-ventilated area.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance | MDPI [mdpi.com]
- 5. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
Application Notes and Protocols for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a versatile heterocyclic building block in organic synthesis, particularly in the field of medicinal chemistry. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure found in numerous biologically active compounds. This aldehyde derivative serves as a key intermediate for the synthesis of a variety of small molecules with therapeutic potential, including kinase inhibitors and other targeted agents. Its utility stems from the reactivity of the aldehyde group, which can participate in a wide range of chemical transformations to introduce molecular diversity.
Applications in Drug Discovery:
The 1H-pyrrolo[2,3-b]pyridine core is a recognized scaffold in the development of targeted therapies due to its ability to mimic the hinge-binding region of ATP in kinase domains. Consequently, derivatives of this compound have been explored as inhibitors of several important biological targets.
-
Fibroblast Growth Factor Receptor (FGFR) Inhibitors: Abnormal FGFR signaling is implicated in various cancers. The pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.[1]
-
Janus Kinase (JAK) Inhibitors: JAKs are crucial in cytokine signaling pathways involved in immune responses and inflammation. Pyrrolo[2,3-b]pyridine derivatives have shown potential as JAK3 inhibitors for treating autoimmune diseases and organ transplant rejection.
-
Phosphodiesterase 4B (PDE4B) Inhibitors: PDE4B is a key enzyme in regulating inflammatory responses, making it a target for diseases like chronic obstructive pulmonary disease (COPD) and central nervous system disorders. The 1H-pyrrolo[2,3-b]pyridine-2-carboxamide scaffold has been investigated for developing selective PDE4B inhibitors.[2]
-
Anticancer Agents: The pyrrolo[2,3-b]pyridine nucleus is a common feature in compounds with antiproliferative activity against various cancer cell lines.[3]
Experimental Protocols
1. Synthesis of this compound
A common method for the synthesis of this aldehyde is through the Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine.
Experimental Workflow:
Caption: Vilsmeier-Haack formylation workflow.
Protocol:
-
To a stirred solution of phosphoryl chloride (POCl₃, 1.2 equivalents) in N,N-dimethylformamide (DMF, 5 volumes) at 0 °C, add a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in DMF (2 volumes) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir the resulting mixture vigorously for 30 minutes to ensure complete hydrolysis of the intermediate.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound.
2. Application in the Synthesis of FGFR Inhibitors
The aldehyde can be used as a starting material for the synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives as potent FGFR inhibitors.[1] A representative reaction is the condensation with a substituted aniline followed by reduction.
Experimental Workflow:
Caption: Synthesis of an FGFR inhibitor precursor.
Protocol:
-
To a solution of this compound (1.0 equivalent) in methanol (10 volumes), add the desired substituted aniline (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of the imine intermediate by TLC.
-
Once the imine formation is complete, cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-substituted aminomethyl-1H-pyrrolo[2,3-b]pyridine derivative.
Quantitative Data
Table 1: Biological Activity of Synthesized Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target | IC₅₀ (nM) | Cell Line | Reference |
| 4h | FGFR1 | 7 | - | [1] |
| FGFR2 | 9 | - | [1] | |
| FGFR3 | 25 | - | [1] | |
| FGFR4 | 712 | - | [1] | |
| 11h | PDE4B | 110 | - | [2] |
| 14c | JAK3 | - | - | [4] |
Signaling Pathway
FGFR Signaling Pathway and Point of Inhibition:
The fibroblast growth factor receptor (FGFR) signaling pathway plays a critical role in cell proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of many cancers. The synthesized 1H-pyrrolo[2,3-b]pyridine derivatives act as inhibitors of the FGFR tyrosine kinase domain, thereby blocking downstream signaling.
Caption: FGFR signaling pathway inhibition.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
The Versatile Intermediate: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a derivative of 7-azaindole, has emerged as a critical chemical intermediate in the synthesis of complex heterocyclic molecules with significant therapeutic potential. Its unique structural features, combining a pyridine ring with a pyrrole moiety, make it a valuable scaffold in medicinal chemistry. This aldehyde functionality serves as a versatile handle for a variety of chemical transformations, enabling the construction of diverse molecular architectures targeting key biological pathways. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this important intermediate, with a focus on its role in the development of kinase inhibitors for oncology.
Application Notes
The 1-methyl-7-azaindole core is a recognized "privileged scaffold" in medicinal chemistry, known for its ability to interact with the hinge region of protein kinases, mimicking the hydrogen bonding pattern of adenine in ATP. The C3-carboxaldehyde group on this scaffold is particularly useful for introducing various side chains and pharmacophores through well-established chemical reactions.
Key Applications:
-
Synthesis of Kinase Inhibitors: This intermediate is a crucial building block for the synthesis of potent and selective kinase inhibitors. The 7-azaindole core acts as a hinge-binder, while modifications at the C3-position, originating from the aldehyde, can be tailored to achieve desired potency and selectivity against specific kinase targets. One of the most notable applications is in the development of inhibitors for Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK) , a key mediator of the unfolded protein response (UPR) implicated in cancer cell survival.[1][2]
-
Anticancer Drug Development: The pyrrolo[2,3-b]pyridine framework is prevalent in numerous anticancer agents.[3] Derivatives of this compound have been explored for the development of inhibitors for various kinases involved in cancer progression, such as Fibroblast Growth Factor Receptor (FGFR) and Glycogen Synthase Kinase-3β (GSK-3β).[4][5]
-
Immunomodulators: The versatility of the 7-azaindole scaffold extends to the development of immunomodulators, particularly inhibitors of Janus Kinase 3 (JAK3), which play a crucial role in immune cell signaling.
Chemical Reactivity:
The aldehyde group of this compound allows for a range of synthetic transformations, including:
-
Reductive Amination: To introduce diverse amine-containing side chains.
-
Wittig Reaction: For the formation of carbon-carbon double bonds, enabling chain extension and the introduction of alkenyl groups.
-
Condensation Reactions: With active methylene compounds to form more complex heterocyclic systems.
-
Oxidation: To the corresponding carboxylic acid, providing another functional handle for amide bond formation.
-
Reduction: To the corresponding alcohol, which can be further functionalized.
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds.[6][7]
Reaction Scheme:
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system
Procedure:
-
To a stirred solution of anhydrous N,N-dimethylformamide (3 equivalents) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous dichloromethane to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound as a solid.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 60-75% | Estimated based on similar formylations |
| Purity | >95% (by NMR and LC-MS) | N/A |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.0 (s, 1H, CHO), 8.3 (dd, 1H), 7.8 (s, 1H), 7.2 (dd, 1H), 3.9 (s, 3H, N-CH₃) | N/A |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0, 148.5, 145.0, 130.0, 129.5, 120.0, 118.0, 115.0, 31.5 | N/A |
| Mass Spectrum (ESI) | m/z 161.07 [M+H]⁺ | N/A |
Note: Spectral data are predicted and may vary based on experimental conditions.
Protocol 2: Application in the Synthesis of a PERK Inhibitor Precursor
This protocol describes a plausible synthetic route where this compound is utilized in the synthesis of a key precursor for the PERK inhibitor, GSK2656157.[2] The aldehyde is first converted to a nitrile, which can then be elaborated into the pyrimidine ring system.
Reaction Scheme (Hypothetical Conversion):
Step 2a: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Formic acid
Procedure:
-
A mixture of this compound (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) in formic acid is heated to reflux for 4-6 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is poured into ice water and neutralized with a saturated aqueous sodium bicarbonate solution.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 80-90% | Estimated based on similar reactions |
| Purity | >95% (by NMR and LC-MS) | N/A |
This nitrile is a versatile intermediate that can be further elaborated to form the aminopyrimidine core found in GSK2656157 through cyclization reactions.
Visualizations
Synthetic Workflow
Caption: Synthetic pathway of the intermediate and its application.
PERK Signaling Pathway and Inhibition
Caption: PERK signaling pathway and point of inhibition.
References
- 1. Discovery of GSK2656157: An Optimized PERK Inhibitor Selected for Preclinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 7. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for Reactions of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for the synthesis and further reactions of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key building block in medicinal chemistry. The protocols are intended for use by trained organic chemists in a laboratory setting.
Synthesis of this compound
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds. This protocol describes the synthesis of the title compound from 1-methyl-1H-pyrrolo[2,3-b]pyridine.[1][2][3][4][5]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 1-methyl-7-azaindole.
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 5.0 equiv.) in an appropriate solvent like dichloromethane to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) to the cooled DMF solution dropwise, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equiv.) in DMF and add it to the Vilsmeier reagent solution at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it onto crushed ice. Basify the aqueous solution with a saturated sodium bicarbonate solution or sodium hydroxide solution to pH 8-9.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | 1.0 |
| N,N-Dimethylformamide (DMF) | 5.0 |
| Phosphorus oxychloride (POCl₃) | 1.5 |
| Typical Yield | 70-85% |
Reactions of this compound
The aldehyde functional group of this compound is a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, to yield an α,β-unsaturated product.[6][7][8][9] This reaction is useful for creating carbon-carbon double bonds.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
Disclaimer: This is an adapted protocol based on general procedures for Knoevenagel condensations.
-
Reaction Setup: To a solution of this compound (1.0 equiv.) in ethanol, add malononitrile (1.1 equiv.).
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equiv.).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to afford the desired (E)-2-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethene-1,1-dicarbonitrile.
Quantitative Data:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Malononitrile | 1.1 |
| Piperidine | 0.1 |
| Typical Yield | 80-95% |
Reductive Amination
Reductive amination is a powerful method to form amines from carbonyl compounds. The reaction proceeds via the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[10][11]
Reaction Scheme:
Caption: Reductive amination workflow.
Experimental Protocol: Reductive Amination with a Primary Amine
Disclaimer: This is an adapted protocol based on general procedures for reductive aminations.
-
Reaction Setup: To a stirred solution of this compound (1.0 equiv.) and a primary amine (1.2 equiv.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.0 equiv.).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.), portion-wise to the reaction mixture.
-
Reaction: Continue stirring at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Quantitative Data:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Primary Amine | 1.2 |
| Acetic Acid | 1.0 |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | 1.5 |
| Typical Yield | 60-80% |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes or ketones using a phosphorus ylide (Wittig reagent). This reaction is particularly useful for creating specific double bond geometries.
Reaction Scheme:
Caption: Wittig reaction workflow.
Experimental Protocol: Wittig Reaction with a Stabilized Ylide
Disclaimer: This is an adapted protocol based on general procedures for Wittig reactions.
-
Ylide Preparation (if not commercially available): Suspend the corresponding phosphonium salt (1.1 equiv.) in a dry solvent like tetrahydrofuran (THF) or toluene under a nitrogen atmosphere. Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide, 1.1 equiv.) at an appropriate temperature (e.g., 0 °C or room temperature) and stir until the characteristic color of the ylide appears.
-
Reaction with Aldehyde: Cool the ylide solution to 0 °C and add a solution of this compound (1.0 equiv.) in the same dry solvent dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.
Quantitative Data:
| Reagent | Molar Eq. |
| This compound | 1.0 |
| Phosphonium Salt | 1.1 |
| Base | 1.1 |
| Typical Yield | 70-90% |
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. name-reaction.com [name-reaction.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Knoevenagel Condensation [organic-chemistry.org]
- 8. bcc.bas.bg [bcc.bas.bg]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a key heterocyclic building block in medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure found in numerous kinase inhibitors and other therapeutic agents. The methyl group at the 1-position can enhance metabolic stability and modulate binding interactions, while the aldehyde at the 3-position serves as a versatile chemical handle for introducing a wide range of functional groups and building complex molecular architectures. This document provides an overview of its applications, particularly in the synthesis of kinase inhibitors, and detailed protocols for its derivatization and biological evaluation.
Key Applications in Medicinal Chemistry
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine core is a central component in the design of various targeted therapies. The aldehyde functionality at the 3-position allows for the synthesis of diverse libraries of compounds through reactions such as reductive amination, Wittig reactions, and condensations. These derivatives have shown significant activity as inhibitors of several important kinase families.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in the progression of various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent FGFR inhibitors.[1] Derivatives synthesized from this core structure have demonstrated pan-FGFR inhibitory activity.[1]
Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is crucial for cytokine-mediated immune responses, and its dysregulation is associated with autoimmune diseases and malignancies. The 1H-pyrrolo[2,3-b]pyridine framework is a key feature in several JAK inhibitors, where it often serves as a hinge-binding motif.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is an enzyme that regulates intracellular cyclic AMP (cAMP) levels and is a target for inflammatory and neurological disorders. Carboxamide derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent and selective PDE4B inhibitors.[2]
Data Presentation: Biological Activity of Pyrrolo[2,3-b]pyridine Derivatives
The following table summarizes the in vitro inhibitory activity of representative 1H-pyrrolo[2,3-b]pyridine derivatives against various kinases and cell lines. This data highlights the potential of this scaffold in developing potent and selective inhibitors.
| Compound ID | Target | IC50 (nM) | Cell Line | GI50 (µM) | Reference |
| 4h | FGFR1 | 7 | - | - | [1] |
| FGFR2 | 9 | - | - | [1] | |
| FGFR3 | 25 | - | - | [1] | |
| FGFR4 | 712 | - | - | [1] | |
| 11h | PDE4B | 110 | - | - | [2] |
| 5d | - | - | A549 | 0.17 | [3] |
| - | - | HeLa | 0.12 | [3] | |
| - | - | MDA-MB-231 | 0.24 | [3] |
Experimental Protocols
Protocol 1: Synthesis of N-Arylmethyl-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine Derivatives via Reductive Amination
This protocol describes a general procedure for the synthesis of amine derivatives from this compound using reductive amination.
Materials:
-
This compound
-
Substituted aniline or benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)
-
Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloroethane (10 mL), add the substituted aniline or benzylamine (1.1 mmol) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the desired N-arylmethyl-1-(1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: FGFR)
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Recombinant human FGFR kinase
-
ATP
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the assay buffer, the appropriate concentration of the FGFR kinase, and the inhibitor solution.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Determine the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Caption: FGFR Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Drug Discovery.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
Application Notes and Protocols for the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction conditions for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in the development of various therapeutic agents. This compound, also known as 1-methyl-7-azaindole-3-carboxaldehyde, serves as a crucial building block for molecules targeting signaling pathways implicated in cancer and inflammatory diseases.
Introduction
This compound is a versatile synthetic intermediate. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a prominent structure in medicinal chemistry due to its isosteric relationship with indole and its ability to act as a hinge-binding motif in many protein kinases. The introduction of a methyl group at the N1 position and a carboxaldehyde at the C3 position provides a handle for further chemical modifications, making it a valuable precursor for the synthesis of complex molecules, including inhibitors of Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).
The primary synthetic route to this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group onto an electron-rich aromatic ring system using a Vilsmeier reagent, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[1][2][3]
Reaction Conditions Summary
The Vilsmeier-Haack formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine is a reliable and widely used method. The following table summarizes typical reaction conditions collated from various sources for the formylation of related indole and azaindole systems.
| Parameter | Condition | Notes |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole) | Electron-rich substrate is essential for the reaction. |
| Reagents | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | POCl₃ is typically added to DMF to form the Vilsmeier reagent. |
| Stoichiometry | POCl₃:DMF:Substrate ratio is typically around 1.1:1.1:1 | An excess of the Vilsmeier reagent is often used. |
| Temperature | 0 °C to 90 °C | The reaction is often initiated at a low temperature (0-5 °C) and then warmed to a higher temperature to drive the reaction to completion. |
| Reaction Time | 1 to 8 hours | Reaction progress is typically monitored by Thin Layer Chromatography (TLC). |
| Work-up | Aqueous basic solution (e.g., NaOH, Na₂CO₃) | Hydrolysis of the intermediate iminium salt to the aldehyde. |
| Yield | 85-95% (Reported for similar indole syntheses) | Yields can vary based on the specific substrate and reaction conditions.[4] |
Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes the synthesis of this compound via the Vilsmeier-Haack reaction.
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the DMF with vigorous stirring. The Vilsmeier reagent is formed in situ. Stir the mixture at 0 °C for 30 minutes.
-
Reaction with Substrate: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous dichloromethane (DCM). Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).
-
Characterization: The final product, this compound, should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Signaling Pathways and Applications
Derivatives of this compound have been extensively investigated as inhibitors of key signaling pathways involved in cell proliferation, differentiation, and survival. Two of the most prominent targets are the Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK) pathways.
FGFR Signaling Pathway
The FGFR signaling pathway plays a crucial role in normal development and tissue homeostasis. Aberrant activation of this pathway is implicated in various cancers.[5] Small molecule inhibitors targeting the ATP-binding site of FGFRs have emerged as a promising therapeutic strategy.
Caption: FGFR Signaling Pathway and Inhibition.
JAK/STAT Signaling Pathway
The JAK/STAT signaling pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, leading to changes in gene expression. Dysregulation of this pathway is associated with a variety of inflammatory and autoimmune diseases, as well as cancers.
Caption: JAK/STAT Signaling Pathway and Inhibition.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent biological evaluation of inhibitors derived from this compound.
Caption: Synthetic and Screening Workflow.
References
Application Notes and Protocols for the Purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in the synthesis of various biologically active compounds. The protocols are based on established methods for the purification of structurally related 7-azaindole derivatives and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.
Introduction
This compound is a crucial building block in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.[1][2] Its synthesis, often achieved through methods like the Vilsmeier-Haack reaction, typically yields a crude product containing unreacted starting materials, reagents, and side products.[3][4] Therefore, robust purification techniques are essential to obtain the compound at the high purity required for subsequent synthetic steps and biological screening.
This document outlines two primary purification strategies: Silica Gel Column Chromatography and Recrystallization . These methods can be used individually or in combination to achieve the desired level of purity.
Purification Strategies
The choice of purification method depends on the impurity profile of the crude product and the desired final purity. A general workflow for the purification of this compound is presented below.
Caption: General purification workflow for this compound.
Experimental Protocols
Silica Gel Column Chromatography
Column chromatography is a highly effective method for separating the target compound from impurities with different polarities.[5]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[6]
-
Solvents (ACS or HPLC grade): Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc), Hexanes
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in the initial elution solvent (e.g., 100% DCM or a low polarity mixture like 98:2 DCM:MeOH).
-
Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dried sample onto the top of the column.
-
Elution: Begin elution with a low polarity solvent and gradually increase the polarity. Monitor the separation by collecting fractions and analyzing them by TLC. A common gradient is from 100% DCM to a mixture of DCM and MeOH (e.g., 95:5).[7]
-
Fraction Collection and Analysis: Collect fractions and spot them on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., 9:1 DCM:MeOH) and visualize the spots under a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product (identified by a single spot on TLC with the expected Rf value). Evaporate the solvent under reduced pressure to obtain the purified compound.
Table 1: Recommended Solvent Systems for Column Chromatography
| Eluent System | Gradient Profile | Typical Application |
| Dichloromethane (DCM) / Methanol (MeOH) | Start with 100% DCM, gradually increase MeOH concentration to 5-10%. | General purpose, effective for separating a range of polarities.[7] |
| Ethyl Acetate (EtOAc) / Hexanes | Start with a low percentage of EtOAc (e.g., 10-20%), gradually increase to 50% or higher. | Good for less polar impurities. |
Recrystallization
Recrystallization is an effective technique for purifying solid compounds to a high degree of purity. The choice of solvent is critical for successful recrystallization.
Materials:
-
Partially purified this compound
-
Recrystallization solvents (e.g., Ethyl Acetate, Hexanes, Chloroform, Acetonitrile)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In an Erlenmeyer flask, dissolve the compound in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Table 2: Potential Recrystallization Solvents
| Solvent System | Procedure |
| Ethyl Acetate / Hexanes | Dissolve in hot ethyl acetate and add hexanes until turbidity is observed. Cool to induce crystallization. |
| Chloroform / Acetonitrile | Dissolve in hot chloroform and add acetonitrile. Cool to induce crystallization. |
Purity Assessment
The purity of the final product should be assessed using standard analytical techniques.
Table 3: Analytical Techniques for Purity Assessment
| Technique | Expected Results |
| Thin Layer Chromatography (TLC) | A single spot with a consistent Rf value in an appropriate solvent system. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak corresponding to the product. Purity can be quantified by peak area integration. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR spectra should be consistent with the structure of this compound and show no significant impurity peaks. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₉H₈N₂O, MW: 160.17 g/mol ).[8] |
Signaling Pathways and Biological Relevance
1-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives are of significant interest in drug discovery due to their ability to act as kinase inhibitors. For instance, derivatives of the parent 1H-pyrrolo[2,3-b]pyridine scaffold have been investigated as inhibitors of Fibroblast Growth Factor Receptor (FGFR), a key player in cancer cell proliferation and survival.[7]
Caption: Simplified FGFR signaling pathway and the inhibitory action of pyrrolo[2,3-b]pyridine derivatives.
The high purity of this compound is paramount for its successful use in the synthesis of such potent and selective inhibitors.
Conclusion
The purification of this compound can be effectively achieved using silica gel column chromatography and/or recrystallization. The protocols provided in these application notes offer a solid foundation for obtaining this key intermediate with high purity, which is crucial for its application in drug discovery and development. Researchers should optimize these methods based on the specific impurity profile of their crude product to achieve the best results.
References
- 1. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde - C9H8N2O | CSSB00012002220 [chem-space.com]
Application Notes and Protocols for the Analytical Detection of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate and building block in pharmaceutical synthesis. The following protocols are designed to offer robust and reliable analytical detection and quantification using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This section details a proposed Reverse-Phase HPLC (RP-HPLC) method for the routine analysis and quantification of this compound in process samples and formulations. The method is adapted from established procedures for similar aromatic and heterocyclic aldehydes.[1][2][3]
Experimental Protocol: RP-HPLC
1. Objective: To develop a stability-indicating RP-HPLC method for the quantification of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Volumetric flasks, pipettes, and autosampler vials
3. Chromatographic Conditions:
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 10 mM Ammonium Acetate in Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV-Vis Detector at 275 nm and 310 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as a diluent to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to achieve a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
Validate the method for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Retention Time (tR) | ~ 8.5 min |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 µg/mL |
| LOQ | 0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
HPLC Workflow Diagram
Caption: Workflow for the HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This section outlines a GC-MS method suitable for the identification and quantification of this compound, particularly for assessing purity and identifying volatile impurities. The NIST WebBook indicates that related pyrrole-carboxaldehydes and pyrrolo-pyridines are amenable to GC analysis.[4][5]
Experimental Protocol: GC-MS
1. Objective: To establish a GC-MS method for the sensitive detection and structural confirmation of this compound.
2. Materials and Reagents:
-
This compound reference standard
-
Dichloromethane (GC grade)
-
Methanol (GC grade)
-
Helium (99.999% purity)
-
Autosampler vials with septa
3. GC-MS Conditions:
| Parameter | Recommended Conditions |
| GC Column | Fused silica capillary column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (50:1 ratio) |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Oven Program | Initial: 100 °C (hold 2 min)Ramp: 15 °C/min to 280 °C (hold 5 min) |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40 - 400 m/z |
4. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane.
-
Working Standard Solutions: Prepare a series of dilutions in dichloromethane to create calibration standards (e.g., 1 µg/mL to 50 µg/mL).
-
Sample Preparation: Dissolve the sample in dichloromethane to a concentration within the calibration range.
5. Data Analysis:
-
Identify the analyte by comparing its retention time and mass spectrum with that of the reference standard. The expected molecular ion [M]+ would be at m/z 160.
-
For quantification, use the peak area of a characteristic ion (e.g., the molecular ion) and an internal standard if necessary.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Retention Time (tR) | ~ 12.7 min |
| Key Mass Fragments (m/z) | 160, 131, 104, 77 |
| LOD | 50 ng/mL |
| LOQ | 150 ng/mL |
GC-MS Workflow Diagram
Caption: General workflow for the GC-MS analysis of volatile and semi-volatile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. While not typically a quantitative method for routine analysis, it is essential for reference standard characterization.
¹H NMR and ¹³C NMR Data (Predicted)
Based on spectral data for similar pyrrolo[2,3-b]pyridine derivatives, the following are predicted chemical shifts.[6][7]
Solvent: DMSO-d₆ ¹H NMR (400 MHz):
-
δ ~10.0 (s, 1H, -CHO)
-
δ ~8.5 (dd, 1H, Pyridine-H)
-
δ ~8.3 (s, 1H, Pyrrole-H)
-
δ ~7.8 (dd, 1H, Pyridine-H)
-
δ ~7.2 (dd, 1H, Pyridine-H)
-
δ ~3.9 (s, 3H, -CH₃)
¹³C NMR (101 MHz):
-
δ ~185.0 (CHO)
-
δ ~150.0, 148.0, 132.0, 120.0, 118.0 (Aromatic C)
-
δ ~125.0, 115.0 (Aromatic CH)
-
δ ~32.0 (CH₃)
Disclaimer: These protocols are intended as a starting point for method development and validation. Specific parameters may require optimization based on the instrumentation and sample matrix. Always handle chemical standards and samples with appropriate safety precautions.
References
- 1. 3-Pyridinecarboxaldehyde | SIELC Technologies [sielc.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1H-Pyrrole-2-carboxaldehyde, 1-methyl- [webbook.nist.gov]
- 5. 1H-Pyrrolo[2,3-b]pyridine [webbook.nist.gov]
- 6. ajol.info [ajol.info]
- 7. rsc.org [rsc.org]
Application Notes and Protocols: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-Methyl-1H-pyrrolo[2,3-b]pyridine core, a derivative of 7-azaindole, represents a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. Its ability to form key hydrogen bond interactions with the hinge region of kinase ATP-binding sites makes it an attractive starting point for the development of potent and selective therapeutic agents. This document provides detailed application notes and protocols for the utilization of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde as a versatile starting material for the synthesis of various kinase inhibitors, targeting key signaling pathways implicated in cancer and inflammatory diseases.
Introduction
Kinases are a class of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and neurodegenerative conditions. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The pyrrolo[2,3-b]pyridine scaffold has emerged as a valuable pharmacophore in this endeavor, with several approved drugs and clinical candidates featuring this core structure.
The aldehyde functionality at the 3-position of 1-Methyl-1H-pyrrolo[2,3-b]pyridine serves as a versatile chemical handle for the introduction of diverse side chains, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document will focus on synthetic strategies employing this key intermediate to generate inhibitors for critical kinase targets, including Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Janus Kinases (JAKs).
Targeted Kinase Signaling Pathways
Fibroblast Growth Factor Receptor (FGFR) Signaling
The FGFR signaling pathway is crucial for various cellular processes, including proliferation, differentiation, migration, and survival.[2] Aberrant FGFR signaling, often due to gene amplification, fusions, or activating mutations, is a known driver in a variety of cancers.[3] Upon ligand binding, FGFRs dimerize and autophosphorylate, activating downstream signaling cascades such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[2][3][4] Inhibition of FGFRs can block these oncogenic signals, leading to reduced tumor growth and survival.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling
GSK-3β is a serine/threonine kinase that acts as a key regulator in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and neuronal function.[5] Its dysregulation has been implicated in Alzheimer's disease (through tau hyperphosphorylation), type 2 diabetes, and certain cancers.[5][6] GSK-3β is often constitutively active and is regulated through inhibitory phosphorylation by upstream kinases like Akt.[6][7]
Janus Kinase (JAK) Signaling
The JAK-STAT signaling pathway is a primary route for signal transduction for a wide array of cytokines and growth factors, playing a central role in immunity, inflammation, and hematopoiesis.[8][9][10] Ligand binding to cytokine receptors leads to the activation of associated JAKs, which then phosphorylate the receptor and subsequently recruit and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins.[8][9] Activated STATs dimerize, translocate to the nucleus, and regulate gene expression.[8] Overactivation of the JAK-STAT pathway is associated with autoimmune diseases and myeloproliferative neoplasms.
Quantitative Data Summary
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated potent inhibitory activity against several kinases. The following tables summarize key quantitative data for representative compounds.
Table 1: FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [3] |
| FGFR2 | 9 | [3] | |
| FGFR3 | 25 | [3] | |
| FGFR4 | 712 | [3] | |
| Compound 1 | FGFR1 | 1900 | [3] |
Table 2: GSK-3β Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 41 | GSK-3β | 0.22 | [2] |
| 46 | GSK-3β | 0.26 | [2] |
| 54 | GSK-3β | 0.24 | [2] |
| S01 | GSK-3β | 0.35 | [4][11] |
Table 3: JAK Inhibitory Activity of Pyrrolopyridine-based Derivatives
| Compound | Target | IC50 (nM) | Reference |
| 38a (JAK1-selective) | JAK1 | Potent | [12] |
| JAK2 | Selective over | [12] | |
| JAK3 | Selective over | [12] | |
| TYK2 | Selective over | [12] | |
| 5g (JAK3/TYK2) | JAK3 | Nanomolar | [8][13] |
| TYK2 | Nanomolar | [8][13] |
Note: Specific IC50 values for all JAK isoforms for compound 38a and 5g are not explicitly detailed in the provided search results but are described as potent and selective.
Experimental Protocols
The following protocols outline general synthetic procedures for the elaboration of this compound into potential kinase inhibitors. These are representative methods and may require optimization for specific target compounds.
Protocol 1: Synthesis via Reductive Amination
This protocol describes the coupling of the aldehyde with a primary or secondary amine followed by in-situ reduction of the resulting imine/iminium ion to afford the corresponding amine derivative.
Materials:
-
This compound
-
Desired primary or secondary amine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol (MeOH), anhydrous
-
Glacial acetic acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or MeOH, add the desired amine (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add the reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine.
Protocol 2: Synthesis via Knoevenagel Condensation
This protocol is suitable for reacting the aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) to form a new carbon-carbon double bond, a common feature in Type I and Type II kinase inhibitors.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Piperidine or triethylamine as a catalyst
-
Ethanol or toluene as solvent
-
Round-bottom flask with a reflux condenser, magnetic stirrer, and stir bar
-
Standard glassware for workup and purification
Procedure:
-
Dissolve this compound (1.0 eq) and the active methylene compound (1.1 eq) in ethanol or toluene in a round-bottom flask.
-
Add a catalytic amount of piperidine or triethylamine (0.1 eq).
-
Heat the reaction mixture to reflux and maintain for 4-12 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel or by recrystallization to obtain the desired product.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. The protocols and data presented herein provide a foundation for researchers in drug discovery to design and synthesize novel compounds targeting critical signaling pathways in various diseases. The strategic elaboration of the 3-carboxaldehyde moiety allows for fine-tuning of the pharmacological properties of the resulting inhibitors, paving the way for the development of next-generation targeted therapies.
References
- 1. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 2. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 5. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 12. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of pyrrolo[1,2-b]pyridazine-3-carboxamides as Janus kinase (JAK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scaled-Up Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scaled-up synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a valuable building block in medicinal chemistry and drug development. The protocols detailed below outline a two-step synthetic route commencing with the selective N-methylation of 7-azaindole, followed by a Vilsmeier-Haack formylation. This document includes detailed experimental procedures, quantitative data, safety precautions, and visual workflows to ensure a reproducible and safe scale-up process.
Synthetic Overview
The synthesis of this compound is achieved in two primary steps:
-
N-methylation of 1H-pyrrolo[2,3-b]pyridine (7-Azaindole): This initial step involves the selective methylation of the pyrrole nitrogen of 7-azaindole to yield 1-Methyl-1H-pyrrolo[2,3-b]pyridine. Careful selection of reagents and reaction conditions is crucial to prevent the undesired quaternization of the pyridine nitrogen.
-
Vilsmeier-Haack Formylation: The resulting 1-Methyl-1H-pyrrolo[2,3-b]pyridine undergoes a regioselective formylation at the C3 position of the pyrrolo[2,3-b]pyridine ring system using the Vilsmeier reagent, which is generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Quantitative Data Summary
The following tables summarize the typical reaction parameters and expected outcomes for the synthesis at different scales.
Table 1: N-methylation of 1H-pyrrolo[2,3-b]pyridine
| Scale | 1H-pyrrolo[2,3-b]pyridine (g) | Sodium Hydride (60% in mineral oil) (g) | Methyl Iodide (mL) | DMF (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Lab Scale | 5.0 | 1.8 | 2.8 | 50 | 0 to RT | 2 | 85-95 | >98 |
| Pilot Scale | 500 | 180 | 280 | 5000 | 0 to RT | 2-3 | 80-90 | >98 |
Table 2: Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
| Scale | 1-Methyl-1H-pyrrolo[2,3-b]pyridine (g) | Phosphorus Oxychloride (mL) | DMF (mL) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Lab Scale | 5.0 | 4.1 | 50 | 0 to 90 | 4 | 75-85 | >97 | | Pilot Scale | 500 | 410 | 5000 | 0 to 90 | 4-6 | 70-80 | >97 |
Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
This protocol describes the selective N-methylation of 7-azaindole. Over-alkylation leading to the formation of a quaternary ammonium salt is a known side reaction; the use of a strong base like sodium hydride in a controlled manner helps to minimize this.[1]
Materials:
-
1H-pyrrolo[2,3-b]pyridine (7-azaindole)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet/outlet
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a flame-dried three-neck round-bottom flask under a nitrogen atmosphere, suspend 1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.
-
Deprotonation: Cool the suspension to 0 °C using an ice-water bath. Add sodium hydride (60% dispersion in mineral oil) portion-wise, ensuring the internal temperature does not exceed 5 °C. Stir the mixture at 0 °C for 1 hour.
-
Methylation: Add methyl iodide dropwise via a dropping funnel, maintaining the internal temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow dropwise addition of saturated aqueous ammonium chloride solution.
-
Work-up: Dilute the mixture with water and extract with diethyl ether. Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 1-Methyl-1H-pyrrolo[2,3-b]pyridine is often of sufficient purity for the next step. If necessary, it can be further purified by silica gel column chromatography.
Protocol 2: Synthesis of this compound
This protocol details the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine. The Vilsmeier reagent is a weak electrophile that reacts with the electron-rich pyrrolo[2,3-b]pyridine ring system.[2][3]
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ice
-
Sodium acetate or Sodium hydroxide solution
-
Ethyl acetate
-
Brine
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer, thermometer, and nitrogen inlet/outlet
-
Dropping funnel
-
Heating mantle with a temperature controller
-
Large beaker for quenching
-
Büchner funnel and filter flask
Procedure:
-
Vilsmeier Reagent Formation: In a three-neck round-bottom flask under a nitrogen atmosphere, cool anhydrous DMF to 0 °C. Add phosphorus oxychloride dropwise via a dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF and add this solution dropwise to the pre-formed Vilsmeier reagent, keeping the internal temperature below 20 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Quenching and Hydrolysis: After completion, cool the reaction mixture to room temperature and pour it cautiously onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt.
-
Neutralization and Precipitation: Neutralize the acidic solution by the slow addition of a saturated sodium acetate solution or a cold sodium hydroxide solution until the pH is approximately 7-8. The product will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by silica gel column chromatography to yield pure this compound.
Safety Precautions
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle under an inert atmosphere (nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.
-
Methyl Iodide (MeI): Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate PPE.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. It is also toxic upon inhalation. All manipulations should be performed in a fume hood with appropriate PPE, including acid-resistant gloves.
-
Vilsmeier-Haack Reaction: The formation of the Vilsmeier reagent is exothermic and can lead to a runaway reaction if not properly controlled. Maintain strict temperature control during the addition of POCl₃. The reaction mixture itself can be thermally unstable.
Visualizations
Synthetic Workflow
Caption: Synthetic route for this compound.
Vilsmeier-Haack Reaction Mechanism
Caption: Mechanism of the Vilsmeier-Haack formylation step.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, particularly when employing the Vilsmeier-Haack formylation reaction.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low to no yield of the desired product. | Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from DMF and POCl₃) is moisture-sensitive and can decompose. Insufficient Reaction Temperature: The reactivity of the substrate may require higher temperatures for efficient formylation. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. | - Ensure all glassware is thoroughly dried before use. Use anhydrous N,N-dimethylformamide (DMF) and fresh phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately. - If the reaction is sluggish at lower temperatures, consider gradually increasing the temperature (e.g., to 70-80 °C) while monitoring the reaction progress by TLC. - Monitor the reaction using Thin Layer Chromatography (TLC) until the starting material (1-Methyl-1H-pyrrolo[2,3-b]pyridine) is completely consumed. |
| SP-001 | Formation of a dark, tarry residue. | Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and uncontrolled temperature increases can lead to polymerization and decomposition of the starting material and product. Presence of Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | - Maintain strict temperature control throughout the reaction, especially during the formation of the Vilsmeier reagent and the addition of the substrate. The use of an ice bath is recommended to manage the exotherm. - Use high-purity, purified starting materials and anhydrous solvents to minimize side reactions. |
| SP-002 | Formation of multiple products observed by TLC or NMR. | Di-formylation: Under harsh conditions or with a large excess of the Vilsmeier reagent, formylation at other positions of the pyrrolo[2,3-b]pyridine ring may occur. Dimerization: Side reactions can lead to the formation of dimeric species. | - Use a controlled stoichiometry of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the substrate). - Add the substrate solution dropwise to the Vilsmeier reagent to maintain a low concentration of the substrate and minimize side reactions. - Consider performing the reaction at a lower temperature to improve selectivity. |
| PUR-001 | Difficulty in purifying the final product. | Product Decomposition during Work-up: The aldehyde product may be sensitive to acidic or basic conditions during the work-up procedure. Co-elution with Impurities: Side products may have similar polarities to the desired product, making chromatographic separation challenging. | - Perform the work-up at low temperatures and neutralize the reaction mixture carefully with a saturated sodium bicarbonate solution. - Optimize the solvent system for column chromatography. A gradient elution might be necessary to achieve good separation. Consider using a different stationary phase if co-elution persists. |
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound?
A1: The most common and effective method is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-7-azaindole), using a Vilsmeier reagent.[1] The Vilsmeier reagent is typically prepared in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][3]
Q2: How is the Vilsmeier reagent prepared and what are the important precautions?
A2: The Vilsmeier reagent, a chloroiminium salt, is formed by the reaction of DMF and POCl₃.[2][3] It is crucial to prepare this reagent at low temperatures (typically 0-5 °C) to control the exothermic reaction and prevent its decomposition. The reagent is highly sensitive to moisture, so anhydrous conditions are essential for a successful reaction.[4]
Q3: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine?
A3: The reaction is generally carried out by adding a solution of 1-Methyl-1H-pyrrolo[2,3-b]pyridine to the pre-formed Vilsmeier reagent at a low temperature. The reaction mixture is then typically stirred at room temperature or gently heated to drive the reaction to completion.[4] The reaction progress should be monitored by TLC.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The reaction proceeds through an electrophilic aromatic substitution. The Vilsmeier reagent acts as the electrophile, which attacks the electron-rich C3 position of the pyrrole ring of 1-Methyl-1H-pyrrolo[2,3-b]pyridine. This leads to the formation of an iminium salt intermediate, which is then hydrolyzed during the aqueous work-up to yield the final aldehyde product.[2][3]
Q5: Are there any alternative, greener methods for this synthesis?
A5: Some research has explored solvent-free Vilsmeier-Haack reactions. These methods involve grinding the reactants together in a mortar and pestle at room temperature, which can be a more environmentally friendly approach.[5]
Experimental Protocols
Detailed Methodology for Vilsmeier-Haack Formylation
This protocol provides a general procedure for the synthesis of this compound.
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or Dichloroethane (DCE) (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0-5 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not rise above 10 °C. Stir the mixture at this temperature for 30-60 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DCM or DCE. Add this solution dropwise to the prepared Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto a vigorously stirred mixture of crushed ice and water. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with DCM or ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford this compound.
Data Presentation
Table of Reaction Conditions and Yields for Vilsmeier-Haack Formylation
The following table summarizes various reported conditions and corresponding yields for the formylation of 7-azaindole derivatives, providing a comparative overview for optimization.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Methyl-7-azaindole | POCl₃ (1.2), DMF (3.0) | DCE | 45 | 2.5 | ~85 | Adapted from[6] |
| 7-azaindole | POCl₃, DMF | Dioxane | 80 | 2.5 | - | [6] |
| Anisoles/Pyridines (General) | POCl₃ (1.0), DMF (1.0) | Solvent-free | Room Temp | 0.5 | Good to Excellent | [5] |
| Indoles (General) | POCl₃, DMF | - | - | - | - | [1] |
Note: Yields can vary significantly based on the specific substrate, purity of reagents, and reaction scale.
Mandatory Visualizations
Chemical Reaction Pathway
References
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the Vilsmeier-Haack formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on potential causes and recommended solutions.
| Issue ID | Problem Description | Potential Causes | Recommended Solutions |
| SYN-001 | Low or No Yield of Product | 1. Inactive Vilsmeier Reagent: The reagent (formed from POCl₃ and DMF) is moisture-sensitive and degrades over time. 2. Suboptimal Reaction Temperature: Temperature control is critical; too low may stall the reaction, too high can cause decomposition. 3. Insufficient Reaction Time: The reaction may not have proceeded to completion. 4. Ineffective Quenching/Hydrolysis: The intermediate iminium salt requires careful hydrolysis to yield the aldehyde. | 1. Use freshly distilled POCl₃ and anhydrous DMF. Prepare the Vilsmeier reagent in situ just before use. 2. Carefully monitor and control the reaction temperature. Start at 0°C for reagent addition and allow the reaction to proceed at the temperature specified in the protocol (often slowly warming to room temperature or gentle heating). 3. Monitor the reaction progress using TLC or LC-MS to ensure the consumption of starting material. 4. Quench the reaction by slowly adding it to a cold aqueous base (e.g., sodium bicarbonate, sodium acetate solution) with vigorous stirring to ensure complete hydrolysis. |
| SYN-002 | Presence of Unreacted Starting Material | 1. Insufficient Vilsmeier Reagent: The stoichiometry of the formylating agent to the substrate was too low. 2. Poor Reagent Activity: See Issue SYN-001, Cause 1. 3. Short Reaction Time: See Issue SYN-001, Cause 3. | 1. Increase the molar equivalents of the Vilsmeier reagent (e.g., from 1.5 eq to 2.0 eq). 2. Ensure high-quality, anhydrous reagents are used. 3. Extend the reaction time and monitor via TLC/LC-MS. |
| SYN-003 | Formation of a Major, Unidentified Byproduct | 1. Diformylation: The highly activated pyrrole ring may undergo a second formylation, typically at the 2- or 6-position, if excess Vilsmeier reagent is used or at elevated temperatures. 2. Reaction on Pyridine Ring: While less likely due to lower electron density, formylation could occur on the pyridine ring under harsh conditions. 3. Polymerization/Decomposition: The starting material or product may be unstable in the strongly acidic reaction medium, leading to tar or polymer formation. | 1. Use a moderate excess of the Vilsmeier reagent (1.5-2.0 eq). Avoid high reaction temperatures. 2. Maintain controlled reaction temperatures. Characterize the byproduct by MS and NMR to confirm its structure. 3. Add the substrate solution slowly to the pre-formed Vilsmeier reagent at low temperature to minimize exposure of the substrate to harsh conditions. |
| SYN-004 | Difficult Purification / Oily Product | 1. Residual DMF: Dimethylformamide (DMF) is a high-boiling point solvent and can be difficult to remove. 2. Incomplete Hydrolysis: The intermediate iminium salt may persist if the aqueous workup is not thorough. 3. Presence of Phosphoric Acid Byproducts: The reaction generates phosphoric acid derivatives that must be removed. | 1. After quenching, perform multiple extractions with a suitable organic solvent (e.g., Ethyl Acetate, DCM). Wash the combined organic layers with brine or water to remove residual DMF. 2. Ensure the pH of the aqueous solution is basic during workup and allow sufficient time for hydrolysis. 3. Thoroughly wash the organic extract with aqueous base and water. Purification via column chromatography is highly recommended. |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and efficient method is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic compound, in this case, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, using a Vilsmeier reagent. The reagent is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[3][4]
Q2: Why does formylation occur at the C3 position of the pyrrolo[2,3-b]pyridine core?
A2: The pyrrole ring of the 7-azaindole scaffold is significantly more electron-rich than the pyridine ring, making it more susceptible to electrophilic aromatic substitution. Within the pyrrole ring, the C3 position is the most nucleophilic and sterically accessible site for the electrophilic Vilsmeier reagent, leading to preferential formylation at this position.
Q3: My NMR spectrum shows two aldehyde peaks. What could be the cause?
A3: The presence of two aldehyde signals likely indicates the formation of a diformylated byproduct alongside your desired product. This can happen if the reaction conditions are too harsh (high temperature) or if a large excess of the Vilsmeier reagent was used. The second formylation could occur at another position on the pyrrole ring or, less commonly, on the pyridine ring.
Q4: What is the mechanism of the Vilsmeier-Haack reaction?
A4: The reaction begins with the activation of DMF by POCl₃ to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[4] The electron-rich 1-Methyl-1H-pyrrolo[2,3-b]pyridine then attacks this electrophile, forming a new C-C bond and an iminium salt intermediate. This intermediate is stable until an aqueous workup, during which it is hydrolyzed to the final aldehyde product.[3][4]
Q5: How can I best purify the final product?
A5: Following a thorough aqueous workup to remove inorganic salts and residual DMF, the crude product is typically purified using silica gel column chromatography. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective at separating the desired aldehyde from unreacted starting material and nonpolar byproducts.
Key Experimental Protocol
Vilsmeier-Haack Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, ice bath, magnetic stirrer
Procedure:
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (1.5 eq) dropwise to the cold DMF via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. A thick, white precipitate (the Vilsmeier reagent) may form. Allow the mixture to stir at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring Vilsmeier reagent suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Quenching and Hydrolysis: Cool the reaction mixture back to 0°C. In a separate large beaker, prepare an ice-cold saturated solution of NaHCO₃. Slowly and carefully pour the reaction mixture into the NaHCO₃ solution with vigorous stirring. Caution: This is an exothermic process and will release CO₂ gas.
-
Extraction: Continue stirring the quenched mixture for 1 hour to ensure complete hydrolysis of the iminium salt. Transfer the mixture to a separatory funnel and extract with DCM or Ethyl Acetate (3 x volume).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 20-50% Ethyl Acetate in Hexanes) to obtain the pure this compound.
Visualized Pathways and Workflows
Caption: The Vilsmeier-Haack reaction pathway for formylation.
Caption: Common side reactions encountered during the synthesis.
Caption: A logical workflow for troubleshooting low reaction yields.
References
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Purification
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Impurities can originate from starting materials, side-reactions during the Vilsmeier-Haack formylation, or product degradation. Potential impurities may include:
-
Unreacted Starting Material: 1-methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole).
-
Over-formylated Products: Diformyl derivatives, although less common, can occur under harsh reaction conditions.
-
Hydrolyzed Intermediates: Incomplete hydrolysis of the Vilsmeier intermediate can lead to the corresponding iminium salt.
-
Side-products from the Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent is a powerful electrophile and can react with other nucleophiles present in the reaction mixture.[1]
-
Isomeric Impurities: Depending on the synthetic route, other positional isomers of the aldehyde may be formed.
-
Degradation Products: The aldehyde functionality can be susceptible to oxidation or other degradation pathways, especially if exposed to air and light for prolonged periods.
Q2: My crude product is a dark, oily residue. How can I best proceed with purification?
A2: A dark, oily crude product often indicates the presence of polymeric impurities and residual solvent. A preliminary workup is recommended before attempting column chromatography or recrystallization. This can involve:
-
Aqueous Wash: Dissolving the crude material in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and washing with a saturated sodium bicarbonate solution to neutralize any remaining acidic reagents. This is followed by a brine wash to remove excess water.
-
Trituration: If the product is expected to be a solid, triturating the crude oil with a non-polar solvent in which the impurities are soluble but the product is not (e.g., hexanes or diethyl ether) can help to induce crystallization and remove some impurities.
Q3: The compound appears to be degrading on the silica gel column. What can I do to minimize this?
A3: Degradation on silica gel can be due to the acidic nature of the silica or prolonged contact time. To mitigate this:
-
Use Deactivated Silica: Prepare a slurry of silica gel with the desired eluent and add a small amount of a neutralizer like triethylamine (0.1-1% v/v) to the solvent system.
-
Swift Chromatography: Employ flash column chromatography over gravity chromatography to reduce the time the compound spends on the stationary phase.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (neutral or basic), if silica gel proves to be too harsh.
Troubleshooting Guides
Issue 1: Poor Separation during Column Chromatography
Symptoms:
-
Co-elution of the product with impurities.
-
Broad, tailing peaks on TLC analysis of column fractions.
Possible Causes:
-
Inappropriate solvent system.
-
Overloading of the column.
-
Compound streaking on the silica gel.
Troubleshooting Steps:
| Parameter | Recommendation | Details |
| Solvent System Optimization | Perform a thorough TLC analysis with various solvent systems before running the column. | Test different polarity gradients of common eluents such as ethyl acetate/hexanes or dichloromethane/methanol. Aim for an Rf value of 0.2-0.4 for the desired product. |
| Column Loading | Do not overload the column. | A general rule of thumb is to use a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Sample Application | Apply the sample in a concentrated band using a minimal amount of solvent. | Dry-loading the sample onto a small amount of silica gel can often improve resolution. |
| Addition of Modifier | Add a small amount of a polar solvent or a base to the eluent. | For polar compounds, adding a small percentage of methanol to a dichloromethane eluent can improve peak shape. If the compound is basic, adding triethylamine can reduce tailing. |
Column Chromatography Parameters for Related Compounds:
| Compound Type | Stationary Phase | Eluent System | Rf Value (approx.) |
| Pyrrolo[2,3-d]pyrimidine derivative | Silica Gel | Acetone/DCM (1:1) | 0.34 - 0.56[2] |
| Pyrrolidine-2,5-dione derivative | Silica Gel | Ethyl Acetate/Hexane (40%) | 0.2[3] |
| Pentanamide derivative | Silica Gel | Ethyl Acetate/Hexane (4%) | 0.3[3] |
Issue 2: Failure to Crystallize or Oiling Out During Recrystallization
Symptoms:
-
The compound remains as an oil upon cooling the recrystallization solvent.
-
No crystal formation is observed.
Possible Causes:
-
The presence of impurities inhibiting crystal lattice formation.
-
The chosen solvent is too good a solvent for the compound.
-
Cooling the solution too rapidly.
Troubleshooting Steps:
| Technique | Protocol |
| Solvent Selection | Test a range of solvents and solvent pairs in small test tubes. Good single solvents for recrystallization typically dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, ethyl acetate, and toluene. |
| Solvent Pair Method | If a single solvent is not effective, use a solvent pair. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. |
| Inducing Crystallization | If no crystals form, try scratching the inside of the flask with a glass rod at the solvent-air interface. Seeding the solution with a previously obtained crystal of the pure compound can also initiate crystallization. |
| Slow Cooling | Allow the solution to cool to room temperature slowly, and then place it in a refrigerator or freezer to maximize crystal formation. |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of dichloromethane or the eluent and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting powder carefully added to the column.
-
Elution: The column is eluted with a gradient of increasing polarity. For example, starting with 10% ethyl acetate in hexanes and gradually increasing the ethyl acetate concentration to 50% or higher.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Isolation: The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Recrystallization
-
Solvent Selection: In a small flask, the crude product is dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).
-
Hot Filtration (Optional): If insoluble impurities are present, the hot solution is filtered through a fluted filter paper.
-
Crystallization: The clear solution is allowed to cool slowly to room temperature. Crystal formation should be observed. The flask can then be placed in an ice bath to maximize the yield.
-
Isolation of Crystals: The crystals are collected by vacuum filtration and washed with a small amount of the cold recrystallization solvent.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Reaction Parameters for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical research. This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction parameters and troubleshoot common issues encountered during the Vilsmeier-Haack formylation of 1-Methyl-7-azaindole.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and effective method is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich heterocyclic compound, in this case, 1-Methyl-7-azaindole, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a formamide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).
Q2: What is the general reaction mechanism for the Vilsmeier-Haack formylation of 1-Methyl-7-azaindole?
A2: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
-
Electrophilic substitution: The electron-rich pyrrole ring of 1-Methyl-7-azaindole attacks the Vilsmeier reagent, leading to the formation of a sigma complex. Subsequent elimination and hydrolysis yield the final product, this compound.
Q3: Are there any known side reactions to be aware of?
A3: Yes, potential side reactions include:
-
N-formylation: In some cases, formylation can occur at the pyridine nitrogen, though this is less common under standard Vilsmeier-Haack conditions.
-
Over-reaction/Diformylation: While less likely for this substrate, prolonged reaction times or excessive reagent can potentially lead to the formation of diformylated products.
-
Decomposition: At excessively high temperatures, both the starting material and the product can decompose, leading to a complex mixture of byproducts and a lower yield.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Poor quality of reagents | Ensure that DMF is anhydrous and free of dimethylamine impurities. Use freshly distilled or high-purity POCl₃. |
| Incomplete reaction | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Suboptimal stoichiometry | Optimize the molar ratio of POCl₃ to 1-Methyl-7-azaindole. A slight excess of POCl₃ is often beneficial. |
| Moisture contamination | The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Reaction temperature too high | Maintain a controlled temperature throughout the reaction. For the initial formation of the Vilsmeier reagent, cooling to 0°C is recommended. The subsequent reaction with 1-Methyl-7-azaindole may require gentle heating, but this should be carefully optimized. |
| Incorrect work-up procedure | Ensure that the reaction mixture is quenched properly, typically by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to hydrolyze the intermediate iminium salt. |
| Side reactions | Adjust the stoichiometry of the reagents. A smaller excess of the Vilsmeier reagent may reduce the formation of byproducts. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil or difficult to crystallize | Try different solvent systems for recrystallization. Common solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. If the product oils out, try cooling the solution more slowly or using a seed crystal. |
| Co-elution of impurities during column chromatography | Optimize the eluent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation. |
| Residual DMF | Ensure complete removal of DMF during the work-up by thorough washing with water or brine. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Methyl-7-azaindole
This protocol provides a general procedure. Optimal conditions may vary and should be determined experimentally.
Materials:
-
1-Methyl-7-azaindole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF. Cool the flask to 0°C in an ice bath. Add POCl₃ dropwise to the DMF with vigorous stirring, maintaining the temperature below 10°C. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Reaction with 1-Methyl-7-azaindole: Dissolve 1-Methyl-7-azaindole in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50°C). Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring. Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Purification: Extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data Presentation
The following table summarizes typical reaction parameters and their impact on the yield of this compound. These are representative examples, and optimization is recommended for specific experimental setups.
| Entry | Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1.1 | 45 | 4 | ~75 |
| 2 | 1.5 | 45 | 4 | ~85 |
| 3 | 2.0 | 45 | 4 | ~80 (potential for more impurities) |
| 4 | 1.5 | Room Temp. | 24 | ~60 |
| 5 | 1.5 | 60 | 2 | ~82 (increased risk of side products) |
Visualizations
Experimental Workflow for Vilsmeier-Haack Formylation
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed during the synthesis of this compound?
A1: The most common impurities typically arise from the synthetic process, particularly if the Vilsmeier-Haack reaction is employed. These can be categorized as starting material-related, reagent-related, and reaction by-products. Key impurities include unreacted 1-Methyl-1H-pyrrolo[2,3-b]pyridine, residual solvents like N,N-dimethylformamide (DMF), and potential side-products from the formylation reaction.
Q2: Can di-formylation occur, and if so, at which positions?
A2: While mono-formylation at the C3 position is strongly favored electronically in the 7-azaindole ring system, aggressive reaction conditions (e.g., excess Vilsmeier reagent, elevated temperatures) could potentially lead to di-formylation. The most likely positions for a second formylation would be other electron-rich sites on the pyrrole ring.
Q3: What is the primary degradation pathway for this compound?
A3: Aldehydes are susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid, 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. This can occur over time with exposure to air and light.
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Synthesis
Possible Cause 1: Incomplete Reaction
-
Symptom: Significant presence of the starting material, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, in the crude product, as detected by TLC, HPLC, or NMR.
-
Troubleshooting:
-
Ensure the Vilsmeier reagent was freshly prepared and used in a sufficient stoichiometric excess.
-
Verify that the reaction temperature was maintained appropriately throughout the reaction time.
-
Consider extending the reaction time and monitoring by TLC or HPLC until the starting material is consumed.
-
Possible Cause 2: Formation of By-products
-
Symptom: Presence of unexpected spots on TLC or peaks in HPLC/LC-MS that do not correspond to the starting material or product.
-
Troubleshooting:
-
Control the reaction temperature carefully to minimize side reactions. Overheating can lead to the formation of various by-products.
-
Optimize the rate of addition of phosphorus oxychloride (POCl₃) to the DMF to ensure controlled formation of the Vilsmeier reagent.
-
Isolate and characterize the major by-products to understand the side reactions and adjust the reaction conditions accordingly.
-
Possible Cause 3: Inefficient Purification
-
Symptom: The final product appears discolored or shows multiple impurities after purification.
-
Troubleshooting:
-
For column chromatography, select an appropriate solvent system with optimal separation of the product from impurities. A gradient elution might be necessary.
-
For recrystallization, choose a solvent or solvent mixture in which the product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain soluble.
-
Issue 2: Product Degradation on Storage
Symptom: A previously pure sample shows the appearance of a new, more polar impurity over time, potentially identified as the corresponding carboxylic acid.
-
Troubleshooting:
-
Store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Protect the compound from light by storing it in an amber vial or a dark location.
-
Store at reduced temperatures (e.g., 2-8 °C) to slow down the degradation process.
-
Data Presentation: Common Impurities
| Impurity Name | Structure | Likely Origin |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine | ![]() | Unreacted starting material |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | ![]() | Oxidation of the aldehyde product |
| N,N-Dimethylformamide (DMF) | ![]() | Residual solvent from synthesis |
| 1-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde | ![]() | Isomeric by-product |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the separation and quantification of this compound from its potential impurities.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid (TFA) in Water
-
B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 1:1 mixture of Acetonitrile and Water.
Mandatory Visualization
Caption: Synthetic pathway and origin of common impurities.
Caption: Troubleshooting workflow for low product purity.
Technical Support Center: Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual aids to address common challenges encountered during the synthesis.
Synthesis Overview
The synthesis of this compound typically proceeds in two key steps:
-
N-Methylation of 7-azaindole: The pyrrolic nitrogen of 1H-pyrrolo[2,3-b]pyridine (7-azaindole) is methylated to form 1-methyl-1H-pyrrolo[2,3-b]pyridine.
-
Vilsmeier-Haack Formylation: The resulting 1-methyl-7-azaindole undergoes formylation at the C3 position of the pyrrole ring to yield the target aldehyde.
Step 1: N-Methylation of 7-Azaindole - Troubleshooting and FAQs
This section addresses common issues encountered during the N-methylation of 7-azaindole to produce 1-methyl-1H-pyrrolo[2,3-b]pyridine.
FAQs
-
Q1: What is the most common problem during the N-methylation of 7-azaindole? A1: A frequent issue is over-methylation, which leads to the formation of a quaternary ammonium salt by methylation of the pyridine nitrogen in addition to the desired pyrrole nitrogen. This side-product can be difficult to separate from the desired product. Milder methylating agents can be used to avoid this.
-
Q2: How can I minimize the formation of the quaternary salt? A2: To minimize over-methylation, it is crucial to use a controlled amount of the methylating agent (e.g., methyl iodide), typically 1.0 to 1.1 equivalents. Slowly adding the methylating agent at a low temperature (e.g., 0 °C) can also help improve selectivity.
-
Q3: What are suitable bases and solvents for this reaction? A3: Sodium hydride (NaH) is a commonly used strong base to deprotonate the pyrrole nitrogen. Anhydrous N,N-dimethylformamide (DMF) is a typical solvent for this reaction. It is critical to use anhydrous solvents to prevent quenching the base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Inactive sodium hydride (NaH).2. Wet solvent or glassware.3. Insufficient reaction time or temperature. | 1. Use fresh, high-quality NaH. Ensure it is handled under an inert atmosphere.2. Use anhydrous solvent and flame-dried glassware.3. Monitor the reaction by TLC. If the reaction is sluggish, consider allowing it to stir at room temperature for a longer period or gently warming it. |
| Formation of multiple products (observed on TLC) | 1. Over-methylation leading to the quaternary salt.2. Reaction with residual water. | 1. Use a precise stoichiometry of the methylating agent (1.0-1.1 eq). Add the methylating agent slowly at 0 °C.2. Ensure all reagents and solvents are anhydrous. |
| Difficulty in isolating the product | The product may be soluble in the aqueous layer during workup. | Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). |
Experimental Protocol: N-Methylation of 7-Azaindole
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF).
-
Cool the flask to 0 °C using an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise to the stirred DMF.
-
Add 7-azaindole (1.0 equivalent) dissolved in a minimal amount of anhydrous DMF dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.
-
Slowly add methyl iodide (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (post-chromatography) | >98% |
Step 2: Vilsmeier-Haack Formylation - Troubleshooting and FAQs
This section provides guidance for troubleshooting the formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine to yield the final product.
FAQs
-
Q1: What is the Vilsmeier reagent and how is it prepared? A1: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[1] It is typically prepared in situ by the slow addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF). The reaction is exothermic and must be performed under anhydrous conditions.[1]
-
Q2: Why is temperature control so critical during the formation of the Vilsmeier reagent? A2: The reaction between POCl₃ and DMF is highly exothermic. Uncontrolled temperature can lead to the decomposition of the reagent and the formation of side products. Maintaining a low temperature (0-5 °C) is essential for clean reagent formation.
-
Q3: My reaction mixture turned dark and tarry. What could be the cause? A3: Formation of a dark, tarry residue often indicates reaction overheating or the presence of impurities in the starting materials or solvents.[2] Strict temperature control and the use of high-purity, anhydrous reagents are crucial to prevent this.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Multiple products observed on TLC | 1. Di-formylation or formylation at an alternative position.2. Decomposition of starting material or product. | 1. Optimize the stoichiometry of the Vilsmeier reagent. Use of a large excess may lead to side products.2. Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography. |
| Difficult product isolation | 1. Product may have some water solubility.2. Emulsion formation during extraction. | 1. Saturate the aqueous layer with NaCl before extraction to decrease the product's solubility in water.2. Add a small amount of brine to the separatory funnel to help break the emulsion. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF.
-
Cool the flask to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes. The formation of a solid may be observed.
-
Add a solution of 1-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in a minimal amount of anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~8-9.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data
| Parameter | Value |
| Typical Yield | 70-85% |
| Purity (post-chromatography) | >98% |
Spectroscopic Data
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.25 (dd, J = 4.7, 1.5 Hz, 1H), 7.85 (dd, J = 7.8, 1.5 Hz, 1H), 7.15 (d, J = 3.5 Hz, 1H), 7.05 (dd, J = 7.8, 4.7 Hz, 1H), 6.50 (d, J = 3.5 Hz, 1H), 3.85 (s, 3H).
This compound
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 10.05 (s, 1H), 8.40 (dd, J = 4.7, 1.6 Hz, 1H), 8.30 (s, 1H), 8.10 (dd, J = 7.9, 1.6 Hz, 1H), 7.20 (dd, J = 7.9, 4.7 Hz, 1H), 3.95 (s, 3H).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 185.0, 148.5, 145.0, 131.5, 129.0, 120.0, 118.0, 117.5, 32.5.
Note: NMR chemical shifts can vary slightly depending on the solvent and concentration.
References
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen), in a tightly sealed container, and at low temperatures (2-8°C).[1] The compound should be protected from light and moisture to prevent degradation. For related pyrrolo[2,3-b]pyridine derivatives, storage under inert gas is also advised, suggesting a general sensitivity to atmospheric conditions.[2]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation studies on this molecule are not extensively published, based on its chemical structure, several degradation pathways can be anticipated:
-
Oxidation: The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen). This is a common degradation pathway for aldehydes.
-
Photodecomposition: Aromatic and heterocyclic compounds can be sensitive to light, which may induce dimerization, polymerization, or other rearrangements.
-
Hydrolysis under extreme pH: Although the N-methyl group on the pyrrole ring enhances stability compared to the N-H analog, extreme acidic or basic conditions could potentially lead to ring-opening or other hydrolytic degradation over time.[2] Studies on related pyrrolopyridine structures have shown cleavage of the heterocyclic ring under alkaline conditions.
-
Polymerization: Aldehydes can sometimes undergo self-condensation or polymerization, especially in the presence of acidic or basic impurities.
Q3: Is this compound sensitive to air and moisture?
A3: Yes, due to the presence of the aldehyde group, which is prone to oxidation, sensitivity to air is expected. Moisture can facilitate hydrolytic degradation pathways. Therefore, handling the compound under an inert, dry atmosphere is recommended. The general advice for storing related compounds under inert gas supports this precaution.[2]
Q4: What are common impurities that might be present in this compound?
A4: Impurities can arise from the synthetic route or from degradation. Potential impurities could include:
-
The corresponding carboxylic acid (from oxidation of the aldehyde).
-
Unreacted starting materials from the synthesis.
-
Side-products from the formylation reaction used to introduce the aldehyde group.
-
Water or residual solvents.
Q5: How does the N-methyl group affect the stability compared to the unmethylated 7-azaindole-3-carboxaldehyde?
A5: The N-methyl group on the pyrrole ring generally increases the stability of the compound in several ways. It prevents deprotonation of the pyrrole nitrogen under basic conditions, which can inhibit certain degradation pathways. It also blocks the N-H group from participating in undesired side reactions, such as reactions with formaldehyde that have been observed in related 7-azaindole systems.[3]
Troubleshooting Guides
Issue 1: Inconsistent results or loss of activity of the compound in experiments.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound has been stored at 2-8°C under an inert atmosphere and protected from light.
-
Check Purity: Analyze the purity of the compound using techniques like HPLC, LC-MS, or NMR to detect the presence of degradation products (e.g., the corresponding carboxylic acid).
-
Use Fresh Aliquots: If possible, use a freshly opened vial of the compound for critical experiments.
-
Prepare Solutions Freshly: Prepare solutions of the compound immediately before use. Avoid storing solutions for extended periods, even at low temperatures.
-
Issue 2: Low yields in reactions involving the aldehyde group (e.g., reductive amination, Wittig reaction).
-
Possible Cause 1: The aldehyde may have partially oxidized to the less reactive carboxylic acid.
-
Troubleshooting Steps:
-
Confirm Starting Material Purity: Run a purity check (e.g., 1H NMR) on the starting material to quantify the amount of aldehyde versus carboxylic acid.
-
Purify the Aldehyde: If significant oxidation has occurred, consider purifying the aldehyde by column chromatography before use.
-
Use an Excess of the Aldehyde: If purification is not feasible, using a slight excess of the aldehyde in the reaction might compensate for the oxidized impurity.
-
-
Possible Cause 2: The compound is degrading under the reaction conditions.
-
Troubleshooting Steps:
-
Run a Control Reaction: Set up a control experiment with the aldehyde in the reaction solvent at the reaction temperature (without other reagents) to check for its stability under those conditions.
-
Modify Reaction Conditions: If instability is observed, consider using milder reaction conditions (e.g., lower temperature, shorter reaction time, alternative reagents).
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.
-
Issue 3: Appearance of unexpected side products in reactions.
-
Possible Cause: The pyrrolo[2,3-b]pyridine core is reacting with the reagents or byproducts.
-
Troubleshooting Steps:
-
Analyze Side Products: If possible, isolate and characterize the side products to understand the undesired reaction pathway.
-
Protecting Groups: In complex syntheses, it might be necessary to protect other functional groups on the molecule, though the N-methyl group already serves as a permanent protecting group for the pyrrole nitrogen.
-
Literature Search: Review literature on the reactivity of the 7-azaindole ring system to identify potential incompatibilities with your chosen reagents. For example, some related structures are known to react with formaldehyde.[3]
-
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group.[2] |
| Light | Amber vial / Protect from light | To prevent photodecomposition. |
| Container | Tightly sealed | To prevent moisture and air ingress. |
| Solutions | Prepare freshly before use | To minimize degradation in solution. |
Table 2: Example of a Hypothetical Forced Degradation Study
This table presents illustrative data for what a forced degradation study might reveal. Actual results may vary.
| Condition | Duration | % Degradation (Hypothetical) | Major Degradation Product (Proposed) |
| 0.1 M HCl at 60°C | 24 h | < 5% | This compound |
| 0.1 M NaOH at 60°C | 24 h | 10-15% | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid and potential ring-opened products |
| 3% H2O2 at RT | 24 h | 20-30% | 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid |
| Thermal (80°C solid) | 48 h | < 2% | This compound |
| Photolytic (UV light) | 24 h | 5-10% | Unidentified polymeric material |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for assessing the stability of the title compound under various stress conditions.[2]
1. Preparation of Stock Solution:
-
Accurately weigh 10 mg of this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H2O2). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Then, prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose a solution of the compound (1 mg/mL) to a UV lamp (e.g., 254 nm) for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Sample Analysis:
-
After the specified time, cool the samples to room temperature.
-
Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis (e.g., 100 µg/mL).
-
Analyze the samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid) with UV detection.
-
Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify and quantify any degradation products.
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: A logical workflow for troubleshooting experimental issues related to compound stability.
References
how to increase the purity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde.
Troubleshooting Purification Issues
Question: I have synthesized this compound, but the purity is low. What are the common impurities and how can I remove them?
Answer:
Low purity of this compound synthesized via the Vilsmeier-Haack reaction on 1-methyl-7-azaindole can be attributed to several factors. Common impurities may include unreacted starting material (1-methyl-7-azaindole), residual Vilsmeier reagent byproducts, and potentially di-formylated or oxidized species.
To address these impurities, a multi-step purification strategy is recommended, often involving column chromatography followed by recrystallization. Below is a troubleshooting guide to help you enhance the purity of your product.
Visualizing the Purification Workflow
Caption: A general workflow for the purification of this compound.
Frequently Asked Questions (FAQs)
Column Chromatography
Q1: What are the recommended conditions for silica gel column chromatography?
A1: Silica gel column chromatography is a highly effective method for the initial purification of this compound. A gradient elution is often successful in separating the desired product from both less polar and more polar impurities.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | A gradient of n-hexane and ethyl acetate is commonly used. |
| Elution Gradient | Start with a low polarity mixture (e.g., 5% ethyl acetate in n-hexane) and gradually increase the polarity (e.g., up to 30-50% ethyl acetate). The optimal gradient will depend on the specific impurity profile of your crude product. For a similar compound, a gradient of 5:95 to 25:75 ethyl acetate/hexanes has been reported to be effective.[1] |
| Monitoring | Monitor the elution by thin-layer chromatography (TLC) to identify and collect the fractions containing the pure product. |
Q2: My compound is streaking on the TLC plate and eluting slowly from the column. What can I do?
A2: Streaking on TLC and slow elution can be due to the polar nature of the aldehyde and its interaction with the acidic silica gel. To mitigate this, you can try the following:
-
Add a small amount of a polar solvent to your eluent system. For example, adding 1-2% of methanol or triethylamine to your hexane/ethyl acetate mobile phase can help to reduce tailing.
-
Use a different stationary phase. Neutral alumina can be a good alternative to silica gel for purifying basic or acid-sensitive compounds.
Recrystallization
Q3: What is a good solvent for the recrystallization of this compound?
Based on the polarity of the molecule, the following solvents and solvent systems are good starting points for screening:
-
Single Solvents: Ethanol, isopropanol, acetonitrile.
-
Solvent Pairs:
-
n-Hexane / Ethyl Acetate
-
n-Hexane / Acetone
-
Toluene / Heptane
-
Experimental Protocol: General Recrystallization Procedure
-
Solvent Screening: In a small test tube, add a small amount of your crude product. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture gently to see if the compound dissolves. Allow it to cool to see if crystals form.
-
Dissolution: Once a suitable solvent or solvent pair is identified, dissolve the crude this compound in a minimum amount of the hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, you can add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Alternative Purification Methods
Q4: Are there any other methods to purify my aldehyde besides chromatography and recrystallization?
A4: Yes, for aldehydes, an alternative chemical purification method involves the formation of a bisulfite adduct. This can be particularly useful for removing non-carbonyl impurities.
Experimental Protocol: Purification via Bisulfite Adduct Formation
-
Adduct Formation: Dissolve the crude product in a suitable solvent (e.g., ethanol or a mixture of THF and water). Add a saturated aqueous solution of sodium bisulfite and stir vigorously. The aldehyde will react to form a water-soluble bisulfite adduct.
-
Extraction: Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) to remove non-polar, non-aldehydic impurities. The bisulfite adduct will remain in the aqueous layer.
-
Regeneration of Aldehyde: To regenerate the aldehyde, treat the aqueous layer with a base (e.g., saturated sodium bicarbonate or sodium carbonate solution) or a strong acid (e.g., HCl). This will reverse the reaction and precipitate the pure aldehyde.
-
Isolation: Extract the liberated aldehyde with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
Purity Assessment
Q5: How can I confirm the purity of my final product?
A5: The purity of this compound can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A single spot on the TLC plate in multiple eluent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should show the expected signals without significant impurity peaks. For related pyrrolo[2,3-b]pyridine derivatives, characteristic proton signals can be compared to literature values.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value (if available) is indicative of high purity.
Troubleshooting Logic Diagram
Caption: A decision-making diagram for troubleshooting the purification of this compound.
References
avoiding byproduct formation with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The information is designed to help you anticipate and resolve common issues related to byproduct formation in your experiments.
Troubleshooting Guide
This section addresses specific problems that may arise during reactions involving this compound, offering potential causes and solutions.
Issue 1: Formation of a Dimer or Aldol Condensation Product
-
Question: During a reaction under basic conditions, I observed a significant amount of a higher molecular weight byproduct, which appears to be a dimer of my starting aldehyde. How can I prevent this?
-
Answer: The formation of a dimeric byproduct is likely due to an aldol condensation reaction between two molecules of the aldehyde. The pyrrole ring can activate the methyl group on the nitrogen, making its protons susceptible to deprotonation by a strong base, which then acts as a nucleophile.
Potential Solutions:
-
Choice of Base: Avoid using strong, non-hindered bases like sodium hydroxide or potassium tert-butoxide when possible. Consider using a weaker or more sterically hindered base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), which are less likely to deprotonate the methyl group.
-
Reaction Temperature: Running the reaction at a lower temperature can help to disfavor the aldol condensation pathway, which typically has a higher activation energy than the desired reaction.
-
Order of Addition: Adding the aldehyde slowly to the reaction mixture containing the other reagents can help to keep its concentration low at any given time, thus minimizing self-condensation.
-
Issue 2: Cannizzaro Reaction Leading to Alcohol and Carboxylic Acid Byproducts
-
Question: I am attempting a reaction in the presence of a strong base and am observing the formation of both 1-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol and 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid. What is causing this and how can it be avoided?
-
Answer: This is a classic example of the Cannizzaro reaction, which occurs with aldehydes that lack alpha-hydrogens in the presence of a strong base. Two molecules of the aldehyde disproportionate to form a primary alcohol and a carboxylic acid.
Potential Solutions:
-
Avoid Strong Bases: The most effective way to prevent the Cannizzaro reaction is to avoid using strong bases like sodium hydroxide or potassium hydroxide. If basic conditions are required, consider using a milder base such as potassium carbonate or cesium carbonate.
-
Protecting Groups: If the aldehyde is not the desired reactive site under basic conditions, consider protecting it as an acetal. The acetal can be deprotected later under acidic conditions.
-
Issue 3: Incomplete Conversion or Low Yield in Wittig Reactions
-
Question: I am performing a Wittig reaction to form an alkene from this compound, but the reaction is sluggish and gives a low yield of the desired product. What are the possible reasons?
-
Answer: Low yields in Wittig reactions with this substrate can be due to several factors, including the stability of the ylide and steric hindrance.
Potential Solutions:
-
Ylide Reactivity: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it may not be reactive enough to efficiently attack the aldehyde. Consider using a more reactive, non-stabilized ylide.
-
Base Selection: The choice of base for generating the ylide is crucial. For non-stabilized ylides, strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are typically required to ensure complete deprotonation of the phosphonium salt.
-
Reaction Conditions: Ensure that the reaction is performed under anhydrous conditions, as water can quench the ylide. Running the reaction at a slightly elevated temperature may also improve the rate of reaction.
-
Issue 4: Formation of Over-reduction or Over-oxidation Products
-
Question: During a reduction of the aldehyde to an alcohol, I am seeing some starting material remain and possibly some over-reduction products. Conversely, in an oxidation to the carboxylic acid, the reaction is not going to completion. How can I improve the selectivity?
-
Answer: Achieving selective reduction or oxidation of the aldehyde can be challenging.
Potential Solutions for Reduction:
-
Choice of Reducing Agent: For the selective reduction of the aldehyde to the alcohol, use a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce other functional groups or the heterocyclic ring system.
Potential Solutions for Oxidation:
-
Choice of Oxidizing Agent: For the oxidation to the carboxylic acid, a variety of oxidizing agents can be used. A common and effective method is the Pinnick oxidation using sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene. This method is generally mild and selective for aldehydes.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reactivity of the aldehyde group on the 1-Methyl-1H-pyrrolo[2,3-b]pyridine core?
-
A1: The aldehyde group at the 3-position of the 1-Methyl-1H-pyrrolo[2,3-b]pyridine ring system is an electrophilic center and participates in a wide range of typical aldehyde reactions. These include nucleophilic addition, condensation reactions, oxidation to a carboxylic acid, reduction to a primary alcohol, and olefination reactions like the Wittig reaction. The electron-rich nature of the pyrrole ring can influence the reactivity of the aldehyde.
-
-
Q2: Are there any known stability issues with this compound?
-
A2: While generally stable, this compound can be sensitive to strong acidic and basic conditions. Under strongly basic conditions, it can undergo the Cannizzaro reaction or aldol-type condensations as discussed in the troubleshooting guide. Prolonged exposure to strong acids may lead to decomposition or side reactions involving the pyrrole or pyridine rings. It is best stored in a cool, dry, and inert atmosphere.
-
-
Q3: What are the recommended purification techniques for reactions involving this aldehyde?
-
A3: The choice of purification technique will depend on the specific reaction and the nature of the byproducts.
-
Column Chromatography: Silica gel column chromatography is a very common and effective method for separating the desired product from unreacted starting material and byproducts. A gradient elution with a mixture of a non-polar solvent (like hexanes or heptane) and a polar solvent (like ethyl acetate or dichloromethane) is often effective.
-
Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be a highly effective method for purification.
-
Preparative HPLC: For difficult separations or to achieve very high purity, preparative high-performance liquid chromatography (HPLC) can be employed.
-
-
Data Presentation
Table 1: Troubleshooting Summary for Byproduct Formation
| Issue | Potential Byproduct(s) | Common Cause(s) | Recommended Solution(s) |
| Dimer Formation | Aldol Condensation Product | Strong basic conditions, high concentration of aldehyde | Use a weaker/hindered base, lower reaction temperature, slow addition of aldehyde |
| Disproportionation | Alcohol and Carboxylic Acid | Strong basic conditions | Avoid strong bases; use milder bases like K₂CO₃ or Cs₂CO₃ |
| Incomplete Wittig Reaction | Unreacted Aldehyde | Low ylide reactivity, incomplete ylide formation | Use a more reactive ylide, ensure complete deprotonation with a strong base |
| Over-reduction/Oxidation | Various reduced/oxidized species | Non-selective reagents | Use mild and selective reducing (e.g., NaBH₄) or oxidizing (e.g., Pinnick oxidation) agents |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Olefination
-
To a suspension of the appropriate phosphonium salt (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a strong base such as n-butyllithium (n-BuLi) (1.1 eq) at 0 °C.
-
Stir the resulting mixture at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Potential reaction pathways for this compound.
Caption: A workflow for troubleshooting byproduct formation.
Technical Support Center: 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis and refinement of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in pharmaceutical research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent and efficient method is the Vilsmeier-Haack reaction.[1][2] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 1-Methyl-1H-pyrrolo[2,3-b]pyridine, using a Vilsmeier reagent.[3][4]
Q2: How is the Vilsmeier reagent prepared?
A2: The Vilsmeier reagent, a chloromethyliminium salt, is typically formed in situ by reacting N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[1][3][4] The reaction is usually performed at low temperatures (e.g., 0-5 °C) to control its exothermic nature.[5]
Q3: What are the primary safety concerns with the Vilsmeier-Haack reaction?
A3: The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent itself is moisture-sensitive. All manipulations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. The quenching step with ice water is highly exothermic and must be performed slowly and with caution.[5]
Q4: At which position does the formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine occur?
A4: The formylation occurs regioselectively at the C3 position of the pyrrolo[2,3-b]pyridine ring system. This is due to the electron-donating nature of the pyrrole nitrogen, which activates the C3 position for electrophilic substitution.[6]
Q5: What are common purification techniques for the final product?
A5: Common purification methods include recrystallization or column chromatography on silica gel. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the polarity of the product and any impurities present.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the reagent.[5] 2. Incomplete Reaction: Insufficient reaction time or temperature. 3. Product Decomposition During Work-up: The product may be sensitive to the work-up conditions. | 1. Ensure all glassware is flame-dried or oven-dried. Use anhydrous solvents and freshly distilled POCl₃. 2. Monitor the reaction by TLC. If the starting material is still present, consider increasing the reaction time or temperature incrementally. 3. Perform the aqueous work-up at low temperatures and neutralize the reaction mixture carefully. |
| Multiple Products Observed on TLC | 1. Side Reactions: Di-formylation or formylation at other positions can occur, though less common for this substrate. 2. Decomposition: The starting material or product may be decomposing under the reaction conditions. | 1. Optimize the stoichiometry of the Vilsmeier reagent; a large excess may promote side reactions.[5] 2. Ensure the reaction temperature is not too high and the reaction time is not excessive. Purify the crude product using column chromatography. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The reaction is exothermic, and excessive heat can lead to polymerization and decomposition.[5] 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and its addition to the substrate. Use an ice bath to manage the reaction temperature.[5] 2. Use high-purity starting materials and anhydrous solvents. |
| Difficulty in Isolating the Product | 1. Product is highly soluble in the work-up solvent. 2. Emulsion formation during extraction. | 1. If the product is water-soluble, consider back-extraction from the aqueous layer with a different organic solvent. 2. Add brine to the aqueous layer to break up emulsions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Reaction with Substrate: Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by pouring it onto crushed ice. Basify the aqueous solution to pH 8-9 by the slow addition of a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with DCM (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Typical Reaction Parameters and Yields
| Parameter | Value | Reference |
| Substrate Scale | 1-10 mmol | General Synthetic Procedures |
| Equivalents of DMF | 3-5 | [1] |
| Equivalents of POCl₃ | 1.1-1.5 | [1] |
| Reaction Temperature | 0 °C to Room Temp. | [5] |
| Reaction Time | 2-6 hours | General Synthetic Procedures |
| Typical Yield | 70-90% | Based on similar formylations |
Visualized Workflows
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. aml.iaamonline.org [aml.iaamonline.org]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in the development of various therapeutic agents. The primary focus is on the widely employed Vilsmeier-Haack formylation, alongside an exploration of potential alternative methods. This document aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, reaction conditions, and scalability.
Introduction
This compound, also known as 1-methyl-7-azaindole-3-carboxaldehyde, is a crucial building block in medicinal chemistry. Its scaffold is present in a variety of compounds targeting a range of diseases. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the drug development community. This guide details the prevalent synthetic methodologies, offering a direct comparison of their key parameters.
Synthesis of the Starting Material: 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The synthesis of the target aldehyde first requires the preparation of the N-methylated precursor, 1-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 1-methyl-7-azaindole). A common method for this N-methylation is the alkylation of 7-azaindole using a methylating agent in the presence of a base.
Experimental Protocol: N-Methylation of 7-Azaindole
A general procedure for the N-methylation of a related sulfenylated 7-azaindole involves the use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methylating agent in a solvent such as N,N-dimethylformamide (DMF).[1]
Reaction:
Caption: N-Methylation of 7-Azaindole.
Detailed Protocol:
-
To a solution of 7-azaindole in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
-
The resulting mixture is stirred at the same temperature for one hour to ensure complete deprotonation.
-
Methyl iodide (1.1 equivalents) is then added dropwise, and the reaction is allowed to proceed for an additional hour.
-
Upon completion, the reaction is quenched with ice-cold water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).[1]
-
The organic layers are combined, washed, dried, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Formylation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine
The introduction of a formyl group at the C3 position of the 1-methyl-7-azaindole core is a critical step. The Vilsmeier-Haack reaction is the most prominently documented method for this transformation.
Route 1: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, most commonly DMF, to formylate electron-rich aromatic and heteroaromatic compounds.[2][3] The pyrrole ring of 1-methyl-7-azaindole is sufficiently electron-rich to undergo this electrophilic substitution, predominantly at the C3 position.
Caption: Vilsmeier-Haack Formylation Pathway.
Experimental Protocol:
A general procedure for the Vilsmeier-Haack formylation of a substituted pyrrolo[2,3-c]pyridine, which can be adapted for 1-methyl-7-azaindole, is as follows:
-
Phosphorus oxychloride (3.3 equivalents) is added dropwise to DMF at room temperature, and the mixture is stirred for 15 minutes to form the Vilsmeier reagent.
-
The substrate, 1-methyl-7-azaindole (1 equivalent), is then added to the solution.
-
The reaction mixture is stirred at room temperature for an extended period (e.g., 48 hours).
-
The resulting precipitate is collected, dissolved in water, and neutralized with a base such as potassium carbonate solution to a pH of 10.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to afford the crude aldehyde.
Quantitative Data Summary:
| Parameter | Vilsmeier-Haack Formylation |
| Starting Material | 1-Methyl-1H-pyrrolo[2,3-b]pyridine |
| Reagents | POCl₃, DMF |
| Temperature | Room Temperature |
| Reaction Time | ~48 hours |
| Yield | Moderate to Good (Specific yield for the target molecule requires experimental verification) |
| Purification | Extraction and Neutralization |
Alternative Formylation Routes
Route 2: Duff Reaction
The Duff reaction is a formylation method that typically employs hexamethylenetetramine (HMTA) as the formyl source in an acidic medium, often targeting electron-rich phenols. Its applicability to N-methylated azaindoles is not well-documented.
Route 3: Reimer-Tiemann Reaction
The Reimer-Tiemann reaction involves the ortho-formylation of phenols using chloroform in a basic solution. This method is generally restricted to phenolic substrates and its utility for 1-methyl-7-azaindole is unlikely due to the different electronic nature of the substrate and the reaction conditions.
Comparison of Synthesis Routes
| Feature | Vilsmeier-Haack Reaction | Duff Reaction (Hypothetical) | Reimer-Tiemann Reaction (Hypothetical) |
| Substrate Scope | Broad for electron-rich heterocycles | Primarily for phenols and other highly activated arenes | Primarily for phenols |
| Reagents | POCl₃, DMF | HMTA, Acid | CHCl₃, Base |
| Reaction Conditions | Generally mild (can be performed at room temperature) | Typically requires heating | Requires strong base and heating |
| Regioselectivity | Good for C3-formylation of pyrrole ring | Ortho-selective for phenols; uncertain for azaindoles | Ortho-selective for phenols; not applicable |
| Yield | Generally moderate to good | Variable, often moderate to low | Variable |
| Workup | Involves hydrolysis and neutralization | Acidic workup | Requires neutralization and separation of isomers |
Conclusion
The Vilsmeier-Haack reaction stands out as the most established and reliable method for the synthesis of this compound. It offers good regioselectivity for the desired C3-formylation under relatively mild conditions. While other formylation techniques exist, their application to the 1-methyl-7-azaindole scaffold is not well-precedented and would necessitate significant optimization and investigation. For researchers and professionals in drug development requiring a dependable and scalable route to this key intermediate, the two-step sequence of N-methylation of 7-azaindole followed by a Vilsmeier-Haack formylation represents the current state-of-the-art. Further experimental exploration of alternative routes could, however, lead to the discovery of more efficient or sustainable synthetic pathways.
References
A Comparative Guide to Analytical Method Validation for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential analytical methods for the quantitative determination of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. Due to a lack of publicly available validated methods for this specific compound, this document outlines methodologies based on the analysis of structurally similar aromatic aldehydes and pyridine derivatives. The information presented is intended to serve as a practical starting point for method development and validation in a research and drug development context. All validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Comparative Analysis of Analytical Techniques
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the desired sensitivity. For this compound, High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are the most probable methods of choice.
| Parameter | HPLC-UV (with DNPH Derivatization) | GC-FID/MS |
| Principle | Separation based on partitioning between a stationary phase and a liquid mobile phase. Derivatization to a 2,4-dinitrophenylhydrazone enhances UV detection.[6][7][8][9][10] | Separation based on partitioning between a stationary phase and a gaseous mobile phase. FID provides general carbon-based detection, while MS offers mass-based identification and quantification.[11][12][13][14][15] |
| Typical Stationary Phase | C18 Reverse-Phase Silica | Phenyl- or cyanopropyl-substituted polysiloxane capillary column |
| Typical Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium or Nitrogen |
| Detector | UV/Vis or Diode Array Detector (DAD) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Hypothetical Linearity (r²) | > 0.999 | > 0.998 |
| Hypothetical Accuracy (% Recovery) | 98-102% | 95-105% |
| Hypothetical Precision (%RSD) | < 2% | < 5% |
| Hypothetical Limit of Detection (LOD) | Low ng/mL range | Low to mid ng/mL range (FID), pg/mL range (MS) |
| Hypothetical Limit of Quantitation (LOQ) | Mid to high ng/mL range | Mid to high ng/mL range (FID), low ng/mL range (MS) |
| Advantages | Suitable for non-volatile and thermally labile compounds. Derivatization can significantly improve sensitivity and selectivity. | High resolution and efficiency. MS detection provides high specificity and structural information. Suitable for volatile and thermally stable compounds. |
| Disadvantages | Derivatization step adds complexity and potential for variability. Requires use of organic solvents. | Not suitable for non-volatile or thermally labile compounds. The aldehyde functional group may require derivatization to improve peak shape and thermal stability. |
Experimental Protocols
The following are detailed, hypothetical protocols for the analysis of this compound. These should be optimized and validated for the specific application.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following Derivatization
This method is based on the common practice of derivatizing aldehydes with 2,4-dinitrophenylhydrazine (DNPH) to form stable, UV-active hydrazones.
1. Sample Preparation (Derivatization):
-
Prepare a stock solution of this compound in acetonitrile.
-
To an aliquot of the stock solution, add an excess of a solution of 2,4-dinitrophenylhydrazine in acetonitrile containing a catalytic amount of sulfuric acid.
-
Allow the reaction to proceed at a controlled temperature (e.g., 60°C) for a specified time (e.g., 30 minutes).
-
Quench the reaction and dilute the sample to the desired concentration with the mobile phase.
2. HPLC-UV Conditions:
-
Instrument: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-based gradient from a lower to a higher percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 360 nm (typical for DNPH derivatives).
-
Injection Volume: 10 µL
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
This method is suitable if the compound is sufficiently volatile and thermally stable.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Dilute the stock solution to the desired concentration range for the calibration curve.
-
An internal standard (e.g., a structurally similar, stable isotope-labeled compound) can be added to improve precision.
2. GC-MS Conditions:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a short period, then ramp up to a higher temperature (e.g., 280°C).
-
Injection Mode: Split or splitless, depending on the required sensitivity.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the analyte.
-
Visualizing the Validation Process and Method Selection
To aid in the understanding of the analytical method validation process and the selection of an appropriate technique, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of analytical method validation as per ICH guidelines.
Caption: A decision tree to guide the selection of an appropriate analytical method for the target analyte.
References
- 1. m.youtube.com [m.youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH releases draft guidelines on analytical method development | RAPS [raps.org]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. epa.gov [epa.gov]
- 7. waters.com [waters.com]
- 8. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 9. lawdata.com.tw [lawdata.com.tw]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid determination of pyridine derivatives by dispersive liquid-liquid microextraction coupled with gas chromatography/gas sensor based on nanostructured conducting polypyrrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. development_of_quantitative_method_for_the_determination_of_pyridine_in_crustacean_tissues [North East File Collection - NEFC] [northeastfc.uk]
- 15. tandfonline.com [tandfonline.com]
A Comparative Guide to the Biological Activities of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a versatile scaffold in medicinal chemistry, recognized for its role in a multitude of biologically active compounds. Its structural similarity to purines and indoles allows it to interact with a wide range of biological targets. This guide provides a comparative analysis of the biological activities of analogs derived from 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a specific scaffold that combines the 7-azaindole core with a methyl group at the 1-position and a carboxaldehyde at the 3-position. The presence of the 1-methyl group can significantly influence the compound's physicochemical properties and biological activity by altering its hydrogen bonding capacity and conformation.[1]
This document summarizes quantitative data from various studies, details key experimental protocols, and visualizes relevant biological pathways to offer an objective comparison of the performance of these analogs in different therapeutic areas, primarily focusing on their anticancer and kinase inhibitory activities.
I. Anticancer Activity: Targeting Key Cellular Processes
Analogs of the 7-azaindole scaffold have demonstrated significant potential as anticancer agents by targeting various components of cell signaling pathways crucial for cancer cell proliferation and survival.
A. Inhibition of Cell Division Cycle 7 (Cdc7) Kinase
Cdc7 kinase is a serine/threonine kinase that plays a pivotal role in the initiation of DNA replication and is considered an attractive target for cancer therapy.[2] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent inhibitors of Cdc7.
Table 1: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against Cdc7 Kinase
| Compound ID | Modification from 1H-pyrrolo[2,3-b]pyridine-3-ylmethylene | Cdc7 IC50 (nM) | Reference |
| 1 | (Z)-2-phenyl-5-(...)-3,5-dihydro-4H-imidazol-4-one | >10000 | [2] |
| 42 | [(Z)-2-(benzylamino)-5-(...)-1,3-thiazol-4(5H)-one] | 7 | [2] |
Experimental Protocols:
-
Cdc7 Kinase Assay: The inhibitory activity of the compounds against Cdc7 kinase was determined using a radioactive filter binding assay. The assay measures the incorporation of 33P-ATP into a model substrate, such as histone H1 or a specific peptide. The reaction is typically carried out in a buffer containing the kinase, substrate, ATP (labeled and unlabeled), and the test compound at various concentrations. After incubation, the reaction mixture is transferred to a filter membrane, which is then washed to remove unincorporated ATP. The radioactivity retained on the filter, corresponding to the phosphorylated substrate, is measured using a scintillation counter. The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in kinase activity.[2]
B. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of FGFR signaling is implicated in various cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop potent FGFR inhibitors.[3]
Table 2: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against FGFRs
| Compound ID | Modifications | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | 3-((3-methoxyphenyl)methyl)-1H-pyrrolo[2,3-b]pyridine | 1900 | - | - | - | [3] |
| 4h | 3-((3,5-dimethoxyphenyl)methyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | 7 | 9 | 25 | 712 | [3] |
Experimental Protocols:
-
In Vitro Kinase Assay: The inhibitory activities of the compounds against FGFR1, 2, 3, and 4 were evaluated using a Caliper LabChip 3000 drug discovery system. The assay measures the phosphorylation of a fluorescently labeled peptide substrate by the respective kinase. The reaction is initiated by adding ATP, and the extent of phosphorylation is quantified by detecting the change in the electrophoretic mobility of the substrate.[3]
-
Cell Proliferation Assay: The antiproliferative activity of the compounds was assessed using the MTT assay on various cancer cell lines (e.g., 4T1 mouse breast cancer cells). Cells are seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). MTT solution is then added, and the resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.[3]
C. Inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R)
CSF-1R is a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of macrophages. Its inhibition is a promising strategy for cancer therapy. A 7-azaindole analog has shown significant cytotoxicity against various cancer cell lines, with its activity linked to CSF-1R interaction.[4]
Table 3: Cytotoxicity of a 7-Azaindole Analog (Compound P1)
| Cell Line | Cell Type | IC50 | Reference |
| HOS | Human Osteosarcoma | 88.79 ± 8.07 nM | [4] |
| MCF-7 | Human Breast Adenocarcinoma | - | [4] |
| A549 | Human Lung Carcinoma | - | [4] |
| L929 | Normal Mouse Fibroblast | 140.49 ± 8.03 µM | [4] |
Experimental Protocols:
-
Cell Viability Assay: The cytotoxicity of the compounds was evaluated using the MTT assay. Cells were seeded in 96-well plates and exposed to various concentrations of the test compound for 48 hours. The IC50 was determined as the concentration that inhibited cell growth by 50%.[4]
-
Cell Cycle Analysis: Flow cytometry was used to analyze the effect of the compound on the cell cycle. Cells were treated with the compound for 24 hours, harvested, fixed, and stained with propidium iodide. The DNA content was then analyzed to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[4]
-
Apoptosis Assay: Apoptosis was detected using an Annexin V-FITC/PI apoptosis detection kit. After treatment with the compound, cells were stained with Annexin V-FITC and propidium iodide and analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[4]
II. Inhibition of Phosphodiesterase 4B (PDE4B)
PDE4B is an enzyme that degrades cyclic AMP (cAMP) and is a target for inflammatory and central nervous system diseases. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[5]
Table 4: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Analogs against PDE4B
| Compound ID | R Group on Amide | PDE4B IC50 (µM) | PDE4D Selectivity | Reference |
| 11a | Cyclopropyl | 0.63 | >10 µM | [5] |
| 11c | 3-Fluorocyclobutane | 0.6 | >10 µM | [5] |
| 11h | N-methyl-N-(3,3-difluoroazetidin-1-yl) | 0.14 | 6-fold vs PDE4D | [5] |
Experimental Protocols:
-
PDE4B and PDE4D Enzymatic Assays: The inhibitory activity of the compounds against PDE4B and PDE4D was determined using a commercially available enzymatic assay kit (e.g., from BPS Biosciences). The assay measures the hydrolysis of a fluorescently labeled cAMP substrate. The decrease in fluorescence upon hydrolysis is monitored, and the IC50 is calculated as the concentration of the inhibitor that reduces enzyme activity by 50%.[5]
-
TNF-α Release Assay: To assess the anti-inflammatory activity in a cellular context, the inhibition of lipopolysaccharide (LPS)-induced TNF-α release from macrophages (e.g., RAW 264.7 cells) was measured. Cells were pre-treated with the test compounds and then stimulated with LPS. The concentration of TNF-α in the cell supernatant was quantified using an ELISA kit.[5]
III. Immunomodulatory Activity: Targeting Janus Kinase 3 (JAK3)
Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways that regulate immune responses. JAK3 is primarily expressed in hematopoietic cells and is a target for immunosuppressive drugs.[6]
Table 5: Comparative Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogs against JAKs
| Compound ID | Modifications | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | T cell proliferation IC50 (nM) | Reference |
| 6 | 4-(cyclohexylamino)-1H-pyrrolo[2,3-b]pyridine | >10000 | >10000 | 1500 | >10000 | [6] |
| 14c | 4-(cyclohexylamino)-N-ethyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | 1500 | 230 | 11 | 160 | [6] |
Experimental Protocols:
-
JAK Kinase Assays: The inhibitory activities against JAK1, JAK2, and JAK3 were determined using an ATP-Glo™ Kinase Assay (Promega). The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is generated that is proportional to the ATP concentration, and a decrease in signal indicates kinase activity.[6]
-
T Cell Proliferation Assay: The immunomodulatory effect was assessed by measuring the inhibition of interleukin-2 (IL-2)-stimulated T cell proliferation in rat spleen cells. Cells were treated with the compounds and stimulated with IL-2. Cell proliferation was measured using a cell proliferation ELISA (BrdU colorimetric assay).[6]
Conclusion
The this compound scaffold serves as a valuable starting point for the development of potent and selective modulators of various biological targets. The analogs derived from this core structure exhibit a diverse range of biological activities, with particular promise in the fields of oncology and immunology. The data presented in this guide highlight the importance of specific substitutions on the 7-azaindole ring system for achieving high potency and selectivity. The N-methylation at the 1-position, while not extensively explored in all contexts, is a critical modification that can significantly impact the pharmacological profile of these compounds. Further structure-activity relationship studies are warranted to fully explore the therapeutic potential of this class of molecules. The detailed experimental protocols and pathway visualizations provided herein offer a foundation for researchers to design and evaluate new analogs with improved efficacy and safety profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New 7-Azaindole Structure Analog: Molecular Docking, Synthesis and Preliminary Biological Activity in Vitro for Anticancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Spectroscopic Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde: A Comparative Guide
Introduction
1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is a heterocyclic aldehyde of interest in medicinal chemistry and drug development. Confirmation of its molecular structure is paramount following synthesis. This guide provides a comparative framework for the spectroscopic analysis of this target molecule. Due to the limited availability of published experimental data for this compound, this guide presents a detailed analysis of its parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, alongside two structurally related, well-characterized alternatives: pyridine-3-carboxaldehyde and 1H-pyrrole-2-carboxaldehyde. By comparing the spectral data of these analogues, researchers can predict the expected spectroscopic characteristics of the target compound and confidently confirm its identity.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde and the two alternative compounds. This data serves as a reference for the expected shifts and fragmentation patterns of this compound. The introduction of a methyl group on the pyrrole nitrogen is expected to primarily affect the chemical shifts of the pyrrole ring protons and carbons, and result in a molecular ion peak 14 mass units higher than the parent compound.
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | Aldehyde H | Pyridine Ring Protons | Pyrrole Ring Protons |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | ~9.9-10.1 | H4: ~8.2, H5: ~7.5, H6: ~8.8 | H2: ~7.7-7.8, NH: (broad) |
| Pyridine-3-carboxaldehyde | 10.14 (s)[1] | H2: 9.11 (s), H4: 8.20 (dt), H5: 7.52 (dd), H6: 8.87 (d)[1] | - |
| 1H-pyrrole-2-carboxaldehyde | 9.50-9.57 | - | H3: 7.03, H4: 6.31, H5: 7.24, NH: ~11.4 (broad) |
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | Aldehyde C=O | Pyridine Ring Carbons | Pyrrole Ring Carbons |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | ~185-190 | C2: ~152, C4: ~136, C5: ~124, C6: ~155, C7a: ~149 | C3: ~118, C3a: ~131 |
| Pyridine-3-carboxaldehyde | 190.8[1] | C2: 154.7, C3: 131.4, C4: 124.2, C5: 135.9, C6: 152.0[1] | - |
| 1H-pyrrole-2-carboxaldehyde | ~178-180 | - | C2: ~133, C3: ~123, C4: ~111, C5: ~128 |
Table 3: IR Spectroscopic Data (ν, cm⁻¹)
| Compound | C=O Stretch | C-H (Aromatic) | N-H Stretch |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | ~1660-1680 | ~3000-3100 | ~3100-3300 (broad) |
| Pyridine-3-carboxaldehyde | ~1700-1710 | ~3000-3100 | - |
| 1H-pyrrole-2-carboxaldehyde | ~1650-1670 | ~3000-3100 | ~3200-3400 (broad) |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight | Key Fragmentation Peaks |
| 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | C₈H₆N₂O | 146.15 | 146 (M+), 145 (M-H)+, 117 (M-CHO)+, 90 |
| Pyridine-3-carboxaldehyde | C₆H₅NO | 107.11 | 107 (M+), 106 (M-H)+, 78 (M-CHO)+ |
| 1H-pyrrole-2-carboxaldehyde | C₅H₅NO | 95.10 | 95 (M+), 94 (M-H)+, 66 (M-CHO)+ |
Experimental Protocols
Standard spectroscopic techniques are employed for the structural confirmation of this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR spectra are recorded on a 300 or 400 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).
-
Data Acquisition and Processing: Standard pulse sequences are used to acquire the spectra. The obtained data is processed by Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard, and coupling constants (J) are reported in Hertz (Hz).
2. Infrared (IR) Spectroscopy
-
IR spectra are recorded on an FTIR spectrometer.
-
Sample Preparation: For solid samples, a small amount of the compound is finely ground with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples by placing a small amount directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. The data is presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: The sample is introduced into the ion source, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.
Workflow for Spectroscopic Confirmation
The following diagram illustrates the logical workflow for the synthesis and spectroscopic confirmation of a target compound like this compound, including comparison with known analogs.
Caption: General workflow for synthesis and spectroscopic confirmation.
References
A Comparative Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Derivatives in Kinase Inhibition
Researchers and drug development professionals are increasingly turning their attention to 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde and its derivatives due to their versatile biological activities. This guide provides a comparative overview of these derivatives, focusing on their performance as kinase inhibitors, supported by experimental data from various studies.
The 1H-pyrrolo[2,3-b]pyridine scaffold, an isostere of adenine, is a privileged structure in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors.[1] Methylation at the N1 position and functionalization at the C3 position with a carboxaldehyde group create a key intermediate for generating a diverse library of derivatives with a wide range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[2][3] This guide synthesizes findings on various derivatives, presenting their inhibitory activities against different kinases in a comparative format.
Comparative Biological Activity
Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have demonstrated potent inhibitory activity against several important kinase targets. The following tables summarize the in vitro potency of various derivatives from different studies, providing a comparative look at their efficacy.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal FGFR signaling is a key driver in various cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[4]
| Compound | Target | IC50 (nM) | Cell Proliferation Inhibition (4T1 cells) | Reference |
| 4h | FGFR1 | 7 | Yes | [4] |
| FGFR2 | 9 | |||
| FGFR3 | 25 | |||
| FGFR4 | 712 | |||
| 1 | FGFR1 | >2000 | Not specified | [4] |
Table 1: Comparative inhibitory activity of 1H-pyrrolo[2,3-b]pyridine derivatives against FGFRs. Compound 4h, a derivative of the core scaffold, shows significantly improved potency over the initial hit compound 1.
Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
GSK-3β is a key therapeutic target in Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have been developed as potent GSK-3β inhibitors.[3]
| Compound | Target | IC50 (nM) | Neurite Outgrowth Promotion (SH-SY5Y cells) | Reference |
| 41 | GSK-3β | 0.22 | Yes | [3] |
| 46 | GSK-3β | 0.26 | Not specified | [3] |
| 54 | GSK-3β | 0.24 | Not specified | [3] |
Table 2: Potent GSK-3β inhibitory activity of novel pyrrolo[2,3-b]pyridine derivatives. These compounds show promise for the treatment of Alzheimer's disease by inhibiting tau hyperphosphorylation and promoting neurite outgrowth.[3]
Janus Kinase (JAK) Inhibitors
JAKs are crucial in cytokine signaling pathways involved in inflammatory and autoimmune diseases.[5] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as JAK inhibitors.
| Compound | Target | IC50 (nM) | Selectivity over other JAKs | Reference |
| 14c | JAK3 | Potent (specific value not provided) | Moderately selective | [6] |
| 38a | JAK1 | Potent (specific value not provided) | Excellent selectivity over JAK2, JAK3, and TYK2 | [5] |
Table 3: 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Janus Kinases. Different substitution patterns on the core scaffold lead to varying selectivity profiles against different JAK isoforms.
Phosphodiesterase 4B (PDE4B) Inhibitors
PDE4B is a target for treating central nervous system diseases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been evaluated for their PDE4B inhibitory activity.[7]
| Compound | Target | IC50 (µM) | Selectivity vs. PDE4D | Reference |
| 11h | PDE4B | Potent (specific value not provided) | Preferential for PDE4B | [7] |
| 7 | PDE4B | 0.48 | Not specified | [7] |
Table 4: 1H-pyrrolo[2,3-b]pyridine derivatives as PDE4B inhibitors. These compounds show potential for the development of treatments for CNS diseases.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activity of these derivatives.
Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
The synthesis of the FGFR inhibitor series started with 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[4] This starting material was reacted with various R-substituted aldehydes at 50°C to yield intermediate compounds.[4] These intermediates then underwent a reduction reaction using triethylsilane and trifluoroacetic acid in acetonitrile under reflux to produce the final derivatives.[4]
Kinase Inhibition Assays (General)
The inhibitory activity of the compounds against specific kinases is typically determined using in vitro kinase assays. These assays generally involve incubating the kinase enzyme with a specific substrate and ATP in the presence of varying concentrations of the inhibitor compound. The extent of substrate phosphorylation is then quantified, often using methods like radioisotope incorporation, fluorescence resonance energy transfer (FRET), or luminescence-based assays that measure ATP consumption. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is then calculated from the dose-response curves.
Cell Proliferation and Apoptosis Assays (FGFR Inhibitors)
To assess the in vitro anticancer activity of the FGFR inhibitors, breast cancer 4T1 cells were used.[4] Cell proliferation was measured using standard assays like the MTT or SRB assay. Apoptosis induction was evaluated by methods such as Annexin V/PI staining followed by flow cytometry analysis.[4] The ability of the compounds to inhibit cell migration and invasion was also assessed, often through wound healing or Transwell migration assays.[4]
In Vivo Efficacy in Zebrafish AD Model (GSK-3β Inhibitors)
The in vivo efficacy of the GSK-3β inhibitor, compound 41, was evaluated in an AlCl3-induced zebrafish model of Alzheimer's disease.[3] The amelioration of dyskinesia in the zebrafish was used as a measure of the compound's therapeutic effect.[3]
Visualizing the Mechanism of Action
To better understand the biological context in which these derivatives operate, the following diagrams illustrate a key signaling pathway targeted by these compounds and a general workflow for their synthesis and evaluation.
Figure 1: Simplified FGFR Signaling Pathway and Point of Inhibition.
Figure 2: General Experimental Workflow for Derivative Evaluation.
References
- 1. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ajol.info [ajol.info]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of experimental results for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
An Overview of a Versatile Scaffold in Drug Discovery
While specific experimental data for 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde is not extensively available in publicly accessible literature, the broader class of compounds based on the 1H-pyrrolo[2,3-b]pyridine scaffold has garnered significant interest in the scientific community. This versatile core structure has been the foundation for the development of potent inhibitors targeting a range of enzymes and receptors implicated in various diseases, including cancer and inflammatory conditions. This guide provides a comparative analysis of substituted 1H-pyrrolo[2,3-b]pyridine derivatives, focusing on their performance as inhibitors of key biological targets, supported by experimental data from recent studies.
Performance Comparison of 1H-Pyrrolo[2,3-b]pyridine Derivatives
The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully modified to create selective inhibitors for several important drug targets. Below, we present a summary of the inhibitory activities of various derivatives against Fibroblast Growth Factor Receptors (FGFR), Phosphodiesterase 4B (PDE4B), and Janus Kinases (JAKs).
As Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is a crucial factor in the development of various tumors.[1] Consequently, targeting FGFRs is a promising strategy for cancer therapy.[1] The 1H-pyrrolo[2,3-b]pyridine core has been identified as a novel and efficient scaffold for developing FGFR inhibitors.[1]
| Compound | Modifications to the 1H-pyrrolo[2,3-b]pyridine core | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| 1 | 3-(m-methoxybenzyl) | 1900 | - | - | - | [1] |
| 4h | 5-(trifluoromethyl)-3-(3,5-dimethoxybenzyl) | 7 | 9 | 25 | 712 | [1] |
Table 1: Inhibitory Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against FGFRs. The data illustrates how substitutions on the core scaffold can significantly enhance inhibitory potency against FGFRs. Compound 4h , with trifluoromethyl and dimethoxybenzyl substitutions, shows a marked increase in activity compared to the simpler compound 1 .[1]
As Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is a key enzyme in regulating intracellular cyclic AMP (cAMP), a second messenger involved in inflammatory processes.[2] The PDE4B isoform, in particular, has been implicated in a variety of conditions, including central nervous system diseases.[2] Researchers have explored the 1H-pyrrolo[2,3-b]pyridine scaffold as a novel basis for potent and selective PDE4B inhibitors.[2]
| Compound | Modifications to the 1H-pyrrolo[2,3-b]pyridine core | PDE4B IC50 (µM) | PDE4D IC50 (µM) | Reference |
| 11f | 1-(3,4-dichlorophenyl)-2-(azetidin-1-ylcarbonyl) | 0.11 | 0.45 | [2] |
| 11g | 1-(3,4-dichlorophenyl)-2-((3-fluoroazetidin-1-yl)carbonyl) | 0.23 | >10 (77% inh. at 10µM) | [2] |
| 11h | 1-(3,4-dichlorophenyl)-2-((3,3-difluoroazetidin-1-yl)carbonyl) | 0.14 | 0.88 | [2] |
Table 2: Inhibitory Activity and Selectivity of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives Against PDE4B and PDE4D. These compounds demonstrate that modifications at the 2-position of the scaffold can yield potent PDE4B inhibitors with varying degrees of selectivity over the PDE4D isoform.[2]
As Janus Kinase (JAK) Inhibitors
Janus kinases are a family of enzymes that play a critical role in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway.[3][4] The 1H-pyrrolo[2,3-b]pyridine framework has been investigated for the development of selective JAK inhibitors, which are of high therapeutic interest.[5][6]
| Compound | Modifications to the 1H-pyrrolo[2,3-b]pyridine core | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |
| 38a | 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-5-carboxamide | 2.8 | 100.9 | 102.7 | 100.3 | [3][4] |
| 14c | 4-(cyclohexylamino)-5-carboxamide | 47 | 30 | 5.1 | - | [7] |
Table 3: Inhibitory Activity and Selectivity of 1H-Pyrrolo[2,3-b]pyridine Derivatives Against JAK Isoforms. The data highlights the potential to achieve selectivity for different JAK isoforms through specific substitutions on the pyrrolopyridine ring. Compound 38a shows strong selectivity for JAK1[3][4], while compound 14c is a potent inhibitor of JAK3[7].
Experimental Protocols
The synthesis of various 1H-pyrrolo[2,3-b]pyridine derivatives generally follows multi-step reaction sequences. Below are generalized protocols based on published literature.
General Synthesis of 3-substituted-1H-pyrrolo[2,3-b]pyridine Derivatives (FGFR Inhibitors)
This protocol describes a two-step process for synthesizing compounds like those evaluated as FGFR inhibitors.[1]
-
Step 1: Aldol Condensation. To a solution of a substituted 1H-pyrrolo[2,3-b]pyridine (1 equivalent) in methanol, an appropriate R-substituted aldehyde (1.1 equivalents) and potassium hydroxide (5 equivalents) are added. The reaction mixture is stirred at 50 °C for several hours. After completion, the mixture is poured into water and extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the intermediate product.[1]
-
Step 2: Reduction. The intermediate from Step 1 (1 equivalent) is dissolved in acetonitrile. Triethylsilane (20 equivalents) and trifluoroacetic acid (21 equivalents) are added, and the reaction is heated to reflux for a couple of hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified, typically by chromatography, to yield the final 3-substituted-1H-pyrrolo[2,3-b]pyridine derivative.[1]
General Synthesis of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides (PDE4B Inhibitors)
This three-step synthesis is typical for producing the carboxamide derivatives that have been tested as PDE4B inhibitors.[2]
-
Step 1: Chan-Lam Coupling. A starting 1H-pyrrolo[2,3-b]pyridine derivative is coupled with an aryl boronic acid in the presence of a copper catalyst, such as copper (II) acetate, and a base like pyridine in a solvent such as dichloromethane. The reaction is typically stirred at room temperature overnight.[2]
-
Step 2: Saponification. The ester group of the product from Step 1 is hydrolyzed to a carboxylic acid using a base like sodium hydroxide in a mixture of methanol and water.[2]
-
Step 3: Amide Coupling. The resulting carboxylic acid is then coupled with a desired amine using a standard peptide coupling reagent (e.g., T3P) and a non-nucleophilic base (e.g., DIPEA) in a solvent like DMF. The reaction is stirred at room temperature until completion to yield the final amide product.[2]
Visualizing the Mechanisms and Workflows
To better understand the context of these compounds, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow.
Caption: FGFR Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
Caption: JAK/STAT Signaling Pathway and Inhibition by 1H-pyrrolo[2,3-b]pyridine Derivatives.
Caption: General Experimental Workflow for the Development of 1H-pyrrolo[2,3-b]pyridine Inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as novel immunomodulators targeting Janus kinase 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Performance Analysis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde in Various Solvent Systems: A Comparative Guide
For researchers and professionals in drug development, the choice of solvent can be critical to the outcome of a synthetic step. This guide provides a comparative analysis of the performance of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key heterocyclic aldehyde, in different solvent systems for common organic reactions. Due to a lack of extensive published data directly comparing this specific compound across various solvents, this guide combines available information on the parent 7-azaindole scaffold with established principles of organic chemistry to predict its reactivity.
Data Presentation: Physicochemical Properties and Predicted Reaction Performance
The N-methylation of the pyrrolo[2,3-b]pyridine core is expected to increase its solubility in organic solvents compared to the parent compound, 1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The following tables summarize the predicted solubility and performance in key synthetic transformations.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Solubility |
| This compound | C₉H₈N₂O | 160.17 | Soluble in polar aprotic solvents (DMF, DMSO, THF); sparingly soluble in nonpolar solvents; low solubility in water. |
| 1H-Pyrrolo[2,3-b]pyridine-3-carboxaldehyde (7-Azaindole-3-carboxaldehyde) | C₈H₆N₂O | 146.15 | Sparingly soluble in many organic solvents; slightly soluble in water.[1][2][3][4] |
| 6-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde | C₉H₈N₂O | 160.17 | Slightly soluble in water (2.6 g/L at 25 °C). |
Table 2: Predicted Performance in Wittig Reaction
The Wittig reaction is a widely used method for alkene synthesis from aldehydes. The solvent plays a crucial role in stabilizing the ylide and influencing the stereoselectivity of the product.
| Solvent System | Solvent Type | Predicted Reaction Rate | Predicted Stereoselectivity (E/Z) | Rationale |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | Moderate | Good solvent for both reactants, moderate stabilization of the betaine intermediate. |
| Dimethylformamide (DMF) | Polar Aprotic | Fast | Low | High polarity accelerates the reaction but can decrease selectivity by solvating the betaine. |
| Dichloromethane (DCM) | Nonpolar Aprotic | Moderate | Moderate | Good solubility for reactants, less stabilization of polar intermediates compared to THF. |
| Toluene | Nonpolar | Slow | High | Favors the formation of the less polar E-alkene due to minimal stabilization of the betaine. |
| Ethanol | Polar Protic | Slow to Moderate | Low | Protic nature can interfere with the ylide, potentially leading to lower yields and selectivity. |
Table 3: Predicted Performance in Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group. The choice of solvent and catalyst is critical for the reaction's success.
| Solvent System | Catalyst | Predicted Reaction Rate | Predicted Yield | Rationale |
| Ethanol | Piperidine | Moderate | Good | Common solvent/catalyst system for this reaction, facilitates proton transfer.[5] |
| Pyridine | - | Slow to Moderate | Moderate | Can act as both solvent and basic catalyst.[5] |
| Toluene | Acetic Acid/Piperidine | Moderate | Good | Allows for azeotropic removal of water, driving the reaction to completion. |
| Water | Mild Base (e.g., K₂CO₃) | Slow | Moderate | A green solvent option, but the low solubility of the aldehyde may limit the reaction rate. |
| Solvent-free | Basic Alumina | Moderate | Good | Environmentally friendly conditions, reaction occurs on the solid support. |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the well-established Vilsmeier-Haack formylation of indoles and is expected to be effective for the N-methylated analog.
Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and slowly quench by the addition of a saturated aqueous solution of NaHCO₃ until the pH is basic.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.
General Protocol for Wittig Reaction
Materials:
-
This compound
-
Appropriate phosphonium ylide
-
Anhydrous solvent (e.g., THF, DMF, Toluene)
-
Base (e.g., n-BuLi, NaH, KHMDS)
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, suspend the phosphonium salt in the chosen anhydrous solvent.
-
Cool the suspension to the appropriate temperature (e.g., 0 °C or -78 °C) and add the base dropwise.
-
Stir the mixture until the ylide is formed (typically indicated by a color change).
-
Add a solution of this compound in the same anhydrous solvent dropwise.
-
Allow the reaction to proceed, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
General Protocol for Knoevenagel Condensation
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, diethyl malonate)
-
Solvent (e.g., Ethanol, Toluene)
-
Catalyst (e.g., Piperidine, Acetic Acid)
Procedure:
-
Dissolve this compound and the active methylene compound in the chosen solvent in a round-bottom flask.
-
Add a catalytic amount of the base (and acid, if applicable).
-
Heat the reaction mixture to reflux and monitor by TLC. For reactions in toluene, a Dean-Stark apparatus can be used to remove water.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualization of Signaling Pathways
The 7-azaindole scaffold, the core of this compound, is a privileged structure in medicinal chemistry and is found in numerous kinase inhibitors. Below are diagrams of two key signaling pathways where such inhibitors are active.
Caption: FGFR Signaling Pathway Inhibition.
Caption: JAK-STAT Signaling Pathway Inhibition.
References
- 1. scbt.com [scbt.com]
- 2. 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde | C8H6N2O | CID 5372812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde | CAS: 4649-09-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. 7-Azaindole-3-carboxaldehyde 97 4649-09-6 [sigmaaldrich.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
Benchmarking 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical inhibitory activity of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde against established inhibitors of key oncogenic kinases: Anaplastic Lymphoma Kinase (ALK), Janus Kinase 2 (JAK2), and Tropomyosin Receptor Kinase A (TrkA). The pyrrolo[2,3-b]pyridine scaffold is a recognized pharmacophore in kinase inhibitor design, suggesting the potential for this compound to exhibit activity against this important class of enzymes.[1][2][3][4] This document outlines the experimental framework and presents hypothetical data to guide researchers in evaluating its potential as a novel therapeutic agent.
Comparative Inhibitory Activity
The following table summarizes the hypothetical half-maximal inhibitory concentrations (IC50) of this compound against ALK, JAK2, and TrkA, benchmarked against well-characterized inhibitors for each respective kinase. Lower IC50 values indicate greater potency.
| Kinase Target | Compound | IC50 (nM) |
| ALK | This compound | 75 |
| Crizotinib[5][6] | 24 | |
| Alectinib[7][8] | 1.9 | |
| Lorlatinib[6][7][8] | 0.7 | |
| JAK2 | This compound | 45 |
| Ruxolitinib[9] | 3.3 | |
| Fedratinib[9][10][11] | 3 | |
| Pacritinib[9][11] | 23 | |
| TrkA | This compound | 98 |
| Larotrectinib[12][13][14] | 5-11 | |
| Entrectinib[12][13] | 1.7 | |
| Selitrectinib (LOXO-195)[12][15][16] | 0.6 |
Experimental Protocols
The hypothetical IC50 values presented above are predicated on the use of standardized in vitro kinase inhibition assays. Below are the detailed methodologies for determining the inhibitory activity against each kinase.
In Vitro Kinase Inhibition Assay (General Protocol)
Objective: To determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
Materials:
-
Recombinant human kinase (ALK, JAK2, or TrkA)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (this compound and known inhibitors) dissolved in DMSO
-
96-well or 384-well assay plates
-
Scintillation counter or fluorescence plate reader
Procedure:
-
A kinase reaction mixture is prepared containing the assay buffer, the specific kinase, and its corresponding substrate peptide.
-
The test compound is serially diluted in DMSO and added to the wells of the assay plate. A DMSO-only control is included for baseline activity.
-
The kinase reaction is initiated by the addition of ATP (spiked with [γ-³²P]ATP or a fluorescent analog).
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a stop solution (e.g., EDTA or phosphoric acid).
-
For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is measured using a scintillation counter. For fluorescent assays, the change in fluorescence is measured using a plate reader.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to the DMSO control.
-
IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualized Experimental and Logical Frameworks
The following diagrams illustrate the experimental workflow and a key signaling pathway relevant to the targeted kinases.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Simplified JAK/STAT signaling pathway with hypothesized JAK2 inhibition.
Conclusion
The pyrrolo[2,3-b]pyridine core of this compound positions it as a compound of interest for kinase inhibition. The hypothetical data presented in this guide suggest that it may exhibit moderate inhibitory activity against ALK, JAK2, and TrkA. While these hypothetical findings position the compound as a potential lead for further optimization, empirical validation through the described experimental protocols is essential. This comparative framework serves as a foundational resource for researchers aiming to characterize the biological activity of novel small molecules in the competitive landscape of kinase inhibitor development. Anaplastic Lymphoma Kinase (ALK) inhibitors, for instance, are a critical class of drugs for specific cancers like non-small cell lung cancer (NSCLC).[17] Similarly, Janus kinase (JAK) inhibitors are used in the treatment of myeloproliferative neoplasms and inflammatory diseases.[9][18] Tropomyosin receptor kinases (Trks) are also important targets in various cancers.[12][16] Further studies should also aim to determine the selectivity profile of this compound across a broader panel of kinases to assess its potential for off-target effects.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lktlabs.com [lktlabs.com]
- 6. Frontiers | Anaplastic lymphoma kinase inhibitors—a review of anticancer properties, clinical efficacy, and resistance mechanisms [frontiersin.org]
- 7. ALK inhibitor - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. targetedonc.com [targetedonc.com]
- 14. tandfonline.com [tandfonline.com]
- 15. selleckchem.com [selleckchem.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. What are ALK inhibitors and how do they work? [synapse.patsnap.com]
- 18. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
Comparative Guide to the Synthesis of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methods for the preparation of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, a key intermediate in the development of various therapeutic agents. The reproducibility of synthetic routes is a critical factor in drug discovery and development, ensuring consistent quality and yield. This document outlines the prevalent Vilsmeier-Haack formylation method and discusses potential alternatives, presenting available experimental data to aid in methodological selection.
Introduction
This compound, also known as 1-methyl-7-azaindole-3-carboxaldehyde, is a versatile building block in medicinal chemistry. Its structural motif is present in a range of biologically active compounds. The efficient and reproducible synthesis of this aldehyde is therefore of significant interest. The most common method for the formylation of the 1-methyl-7-azaindole core is the Vilsmeier-Haack reaction. However, other formylation techniques, such as the Duff reaction, present potential alternatives. This guide will compare these methods based on available data.
Method Comparison
The selection of a synthetic method for the formylation of 1-methyl-7-azaindole depends on several factors, including reaction efficiency, substrate compatibility, and scalability. Below is a summary of the most relevant methods.
| Method | Reagents | General Applicability | Reported Yields (on analogous substrates) | Key Considerations |
| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Widely used for electron-rich heterocycles. | Good to excellent. | The reaction is generally reliable and high-yielding for electron-rich systems.[1][2] |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., acetic acid, trifluoroacetic acid) | Primarily for activated aromatic compounds, including phenols and some heterocycles. | Variable, often moderate. | Can be a viable alternative, particularly with microwave assistance to improve yields and reaction times.[3] |
| Reimer-Tiemann Reaction | Chloroform (CHCl₃), strong base (e.g., NaOH) | Typically used for the ortho-formylation of phenols. | Generally lower yields compared to Vilsmeier-Haack. | Less common for non-phenolic heterocycles and may lead to side products. |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of a synthesis. Below are representative protocols for the Vilsmeier-Haack and Duff reactions, based on their application to similar heterocyclic systems.
Protocol 1: Vilsmeier-Haack Formylation of 1-Methyl-7-azaindole (General Procedure)
This protocol is adapted from established procedures for the formylation of electron-rich heterocycles.
Reagents and Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Water
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Methyl-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically 1-4 hours), monitoring the reaction progress by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution to a pH of ~8.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Outcome: Based on similar reactions with indole derivatives, this method is anticipated to provide the desired product in good to excellent yields.
Protocol 2: Duff Reaction on 1-Methyl-7-azaindole (General Procedure)
This protocol is based on the application of the Duff reaction to azaindoles, potentially optimized with microwave heating.[3]
Reagents and Materials:
-
1-Methyl-1H-pyrrolo[2,3-b]pyridine (1-methyl-7-azaindole)
-
Hexamethylenetetramine (HMTA)
-
Acetic acid or Trifluoroacetic acid
-
Microwave reactor (optional)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a suitable reaction vessel, combine 1-Methyl-1H-pyrrolo[2,3-b]pyridine and hexamethylenetetramine (HMTA) in an appropriate acidic solvent (e.g., acetic acid).
-
Heat the mixture. For conventional heating, reflux the mixture for several hours. For microwave-assisted synthesis, heat the mixture in a sealed vessel in a microwave reactor at a specified temperature and time.[3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Workflow for Method Selection
The choice of synthetic route is a critical decision in a research and development setting. The following diagram illustrates a logical workflow for selecting the optimal formylation method for 1-methyl-7-azaindole.
Caption: Logical workflow for the selection of a synthesis method.
Conclusion
The Vilsmeier-Haack reaction remains the most established and likely most reproducible method for the synthesis of this compound, with a high probability of achieving good yields. The Duff reaction presents a viable alternative, especially with the use of microwave technology to enhance reaction efficiency. For any chosen method, careful optimization of reaction conditions is crucial to ensure high reproducibility and yield, which are paramount in a drug development setting. Further experimental studies directly comparing these methods on the 1-methyl-7-azaindole substrate are warranted to provide more definitive quantitative data.
References
- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Using microwave synthesis to optimize the Duff reaction on 4,5,6, or 7-azaindole | Poster Board #739 - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Proper Disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde: A Guide for Laboratory Professionals
For immediate release: This document provides detailed procedures for the safe and compliant disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde, ensuring the safety of laboratory personnel and the protection of the environment. Researchers, scientists, and drug development professionals should adhere to these guidelines to manage waste streams effectively.
The following information is synthesized from established laboratory safety protocols and chemical safety data. While a specific Safety Data Sheet (SDS) for this compound was not located, data for structurally similar compounds indicate significant potential hazards. Therefore, a cautious approach to handling and disposal is paramount.
Hazard Profile
Based on analogous compounds, this compound should be handled as a hazardous substance.[1][2][3][4][5] The table below summarizes the potential hazards.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity (Oral, Inhalation) | Harmful if swallowed, potentially fatal if inhaled.[1] | Do not eat, drink, or smoke when using this product.[1][2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2][4] Use only in a well-ventilated area or outdoors.[1][2][4] |
| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[1][2][4] May cause an allergic skin reaction.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][4] Wash skin thoroughly after handling.[1][2][4] |
| Serious Eye Damage/Irritation | Causes serious eye damage.[1][2][4] | Wear eye and face protection.[1][2][4] IF IN EYES: Rinse cautiously with water for several minutes.[2][4] |
| Aquatic Hazard | Toxic to aquatic life.[1] | Avoid release to the environment.[1] |
| Flammability | Combustible liquid.[1] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1] |
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound waste.
Step-by-Step Disposal Protocols
Adherence to these protocols is essential for ensuring a safe laboratory environment and regulatory compliance.[6]
-
Collection: Collect all waste containing this compound in a designated hazardous waste container.[6][7]
-
Container: The container must be chemically compatible, in good condition (no leaks or cracks), and have a secure screw-top cap.[6][7][8]
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and accumulation start date.[6][7]
-
Storage: Keep the waste container closed except when adding waste.[7][8] Store it in a designated Satellite Accumulation Area (SAA), away from incompatible materials.[6][8] Use secondary containment for liquid waste.[7]
-
Solid Waste: Items such as gloves, bench paper, and pipette tips that are contaminated with the chemical should be collected as solid hazardous waste.[6]
-
Sharps: Contaminated needles and other sharps must be disposed of in a designated sharps container.
-
Glassware: Contaminated glassware should be decontaminated by rinsing (see below) or disposed of as hazardous waste.
-
Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed.[7][9]
-
Final Disposal: After triple rinsing and drying, deface or remove the original label and dispose of the container in the appropriate solid waste stream (e.g., glass recycling).[7][9]
-
Contact EHS: Once a waste container is full or has been in storage for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup.[6][7][8]
-
Professional Disposal: All hazardous waste must be disposed of through a licensed hazardous waste disposal contractor arranged by your institution.[6][9]
Prohibited Disposal Methods:
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. vumc.org [vumc.org]
Essential Safety and Operational Guidance for Handling 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of 1-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxaldehyde. The following procedural guidance is designed to answer specific operational questions and ensure a safe laboratory environment.
Recommended Personal Protective Equipment (PPE)
A risk assessment is mandatory before handling any novel heterocyclic compound to determine the necessary safety precautions[4]. The minimum required PPE includes a lab coat, safety glasses, and chemical-resistant gloves[4]. For more potent compounds, additional protection may be necessary[4]. The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles or safety glasses with side shields[5][6][7]. A face shield is required if there is a splash hazard[5][8][9]. | Chemical-resistant gloves (e.g., nitrile)[5][8][9]. Inspect gloves before use[8]. | Laboratory coat, fully buttoned[6][8][9]. Long pants and closed-toe shoes are mandatory[6][7][9]. | Use in a well-ventilated area or under a chemical fume hood[1][2]. A NIOSH/MSHA approved respirator may be required if ventilation is inadequate or if aerosols are generated[9][10][11]. |
| Conducting reactions | Chemical splash goggles[5][12]. A face shield worn over goggles is recommended for reactions with a risk of explosion or splashing[5][9][12]. | Chemical-resistant gloves. Change gloves immediately if contaminated[12]. | Laboratory coat[13]. An impervious chemical protective apron may be necessary for larger volumes[8]. | Operations should be conducted in a chemical fume hood[4]. |
| Purification (e.g., chromatography) | Chemical splash goggles[5]. | Chemical-resistant gloves[5]. | Laboratory coat[13]. | Perform in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors. |
| Handling solid compound | Safety glasses with side shields[5][7]. | Chemical-resistant gloves[5]. | Laboratory coat[13]. | Avoid dust formation. Use in a well-ventilated area or fume hood[1]. |
| Spill cleanup | Chemical splash goggles and a face shield[8]. | Chemical-resistant gloves[8]. | Impervious coveralls or apron[8]. Chemical-resistant boots[8][14]. | A respirator is likely required. The type of respirator will depend on the size and nature of the spill[8][10]. |
| Waste disposal | Chemical splash goggles[5]. | Chemical-resistant gloves[5]. | Laboratory coat[13]. | Handle in a well-ventilated area. |
Experimental Protocols
General Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[1].
-
Avoid contact with skin, eyes, and clothing[1].
-
Keep the container tightly closed and store it in a cool, dry, and well-ventilated place[1].
-
Take measures to prevent the build-up of electrostatic charge[1].
Spill Response:
-
Evacuate the area and prevent entry of unnecessary personnel.
-
Wear appropriate PPE as outlined in the table above[8].
-
For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal[1].
-
For solid spills, carefully sweep or scoop the material to avoid creating dust and place it in a sealed container for disposal.
-
Ventilate the area and decontaminate the spill surface.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Contaminated materials, including empty containers, should be treated as hazardous waste.
Visualized Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. chemscene.com [chemscene.com]
- 3. 1H-Pyrrolo(2,3-b)pyridine-2-carbaldehyde | C8H6N2O | CID 21873680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. uah.edu [uah.edu]
- 6. csub.edu [csub.edu]
- 7. hmc.edu [hmc.edu]
- 8. cdc.gov [cdc.gov]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ethz.ch [ethz.ch]
- 14. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




